Parishin K
Description
Properties
Molecular Formula |
C33H42O19 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
InChI Key |
CDVROTYLMGVUMY-DYDXLFEJSA-N |
Isomeric SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Parishin K mechanism of action in neurodegenerative diseases
An In-depth Technical Guide on the Core Mechanism of Action of Parishin Compounds in Neurodegenerative Diseases
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction, often linked to oxidative stress, neuroinflammation, and protein misfolding[1][2][3][4]. The Parishin family of phenolic glucosides, isolated from Gastrodia elata Blume and Maclura tricuspidata, has emerged as a promising class of neuroprotective agents[5][6][7][8]. This technical guide elucidates the core mechanisms of action of Parishin compounds in mitigating the pathological processes underlying neurodegenerative diseases. The primary mechanisms involve the attenuation of oxidative stress, modulation of inflammatory responses, and regulation of protein quality control pathways like autophagy[5][6][7][9]. This document provides a detailed examination of the signaling pathways involved, quantitative data from preclinical studies, and the experimental protocols used to elucidate these mechanisms.
Core Mechanisms of Action
The neuroprotective effects of Parishin compounds are multifactorial, primarily revolving around three interconnected pathways:
-
2.1 Attenuation of Oxidative Stress: Parishin compounds have been shown to directly combat oxidative stress, a key pathological feature in many neurodegenerative disorders[10][11][12][13]. They achieve this by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes[5][6].
-
2.2 Modulation of Neuroinflammation: Neuroinflammation, often a consequence of oxidative stress and protein aggregation, contributes significantly to neuronal damage[1]. Parishin compounds can suppress inflammatory pathways and reduce the production of pro-inflammatory cytokines[6][7].
-
2.3 Regulation of Protein Homeostasis: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's[4][7][14]. Parishin A, in particular, has been found to enhance autophagy, a cellular process responsible for clearing aggregated proteins[7].
Signaling Pathways
Nrf2 Signaling Pathway
Parishin C has been observed to exert its antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway[6]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation by Parishin C.
MAPK Signaling Pathway
Macluraparishin C has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses. It downregulates the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing neuronal apoptosis[8][9].
Caption: MAPK Signaling Pathway Modulation by Macluraparishin C.
Autophagy Pathway in Alzheimer's Disease
In the context of Alzheimer's disease, Parishin A has been demonstrated to improve cognitive decline by promoting the autophagy of Presenilin-1 (PS1), a key component of the γ-secretase complex involved in amyloid-β (Aβ) production[7]. By enhancing PS1 degradation, Parishin A reduces the generation of pathogenic Aβ peptides.
Caption: Autophagy Enhancement by Parishin A in Alzheimer's Disease.
Quantitative Data
The following tables summarize the quantitative data from key studies on Parishin compounds.
Table 1: Effects of Parishin C on Oxidative Stress and Inflammation [5]
| Parameter | MCAO Group | Eda (3 mg/kg) | Par C (25 mg/kg) | Par C (50 mg/kg) | Par C (100 mg/kg) |
| Neurological Deficit Score | 3.8 ± 0.5 | 1.2 ± 0.4 | 2.8 ± 0.6 | 1.9 ± 0.5 | 1.3 ± 0.4 |
| Brain Water Content (%) | 82.5 ± 1.5 | 79.1 ± 1.2 | 81.2 ± 1.3 | 80.3 ± 1.1 | 79.4 ± 1.2 |
| MDA (nmol/mgprot) | 12.5 ± 1.8 | 6.2 ± 1.1 | 9.8 ± 1.5 | 8.1 ± 1.3 | 6.5 ± 1.2 |
| SOD (U/mgprot) | 25.1 ± 3.2 | 45.8 ± 4.1 | 32.6 ± 3.5 | 38.9 ± 3.8 | 44.2 ± 4.0 |
| TNF-α (pg/mgprot) | 152.3 ± 15.1 | 85.6 ± 10.2 | 128.7 ± 12.5 | 105.4 ± 11.8 | 88.9 ± 10.5 |
| IL-1β (pg/mgprot) | 115.8 ± 12.3 | 68.4 ± 8.9 | 98.2 ± 10.1 | 82.6 ± 9.5 | 70.1 ± 9.1 |
Data are presented as mean ± SD. MCAO: Middle Cerebral Artery Occlusion; Eda: Edaravone (positive control); Par C: Parishin C; MDA: Malondialdehyde; SOD: Superoxide Dismutase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.
Table 2: Effect of Parishin A on PS1 Expression in N2AAPP Cells [7]
| Treatment | PS1 Expression (relative to control) |
| Control | 1.00 |
| PA (10 µM) | ~0.95 |
| PA (20 µM) | ~0.80 |
| PA (40 µM) | ~0.60 |
Data are approximated from graphical representations in the source. PA: Parishin A.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats[5]
This protocol is used to induce cerebral ischemia and assess the neuroprotective effects of compounds like Parishin C.
Caption: Experimental Workflow for the MCAO Model.
-
Animals: Male Sprague-Dawley rats.
-
Grouping: Rats were randomly divided into sham, MCAO, Edaravone (positive control, 3 mg/kg), and Parishin C (25, 50, and 100 mg/kg/day) groups.
-
Pretreatment: Intraperitoneal injections were administered for three consecutive weeks prior to surgery.
-
MCAO Procedure: The middle cerebral artery was occluded for 2 hours, followed by 22 hours of reperfusion.
-
Assessments: Neurological deficit scores, brain water content, and levels of oxidative stress and inflammatory markers were measured.
In Vivo Alzheimer's Disease Model (Aβ Injection)[7]
This protocol assesses the impact of Parishin A on cognitive function in a mouse model of Alzheimer's disease.
Caption: Experimental Workflow for the Aβ Injection Model.
-
Animals: C57BL/6 male mice.
-
Grouping: Wild-type (WT), WT + Aβ, and WT + Aβ + Parishin A groups.
-
Treatment: The Parishin A group received intraperitoneal injections (10 mg/kg) starting one week before Aβ microinjection and continuing until the end of behavioral testing.
-
Aβ Injection: Aβ1-42 was microinjected into the hippocampus.
-
Assessments: Learning and memory were evaluated using various behavioral tests. Levels of oxidative stress and inflammatory markers were also measured.
Conclusion and Future Directions
The available evidence strongly suggests that Parishin-family compounds exert potent neuroprotective effects through a combination of antioxidant, anti-inflammatory, and autophagy-enhancing mechanisms. These multifaceted actions make them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases.
Future research should focus on:
-
Isolating and characterizing "Parishin K" to determine if its mechanisms align with other Parishin compounds.
-
Conducting more extensive preclinical studies to establish dose-response relationships and long-term safety profiles.
-
Investigating the potential for synergistic effects when combined with other neuroprotective agents.
-
Exploring the blood-brain barrier permeability of these compounds to ensure effective delivery to the central nervous system.
By further elucidating the specific molecular targets and optimizing the therapeutic application of Parishin compounds, it may be possible to translate these promising preclinical findings into effective treatments for patients suffering from devastating neurodegenerative disorders.
References
- 1. A systematic review on mechanism of neurodegeneration - IP Indian J Neurosci [ijnonline.org]
- 2. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A review of proposed mechanisms for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Oxidative Stress in Parkinson's Disease [en-journal.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]
- 14. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Parishin Derivatives: A Technical Guide
Parishin and its derivatives, a class of phenolic glycosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds are esters of gastrodin and citric acid or its derivatives. This technical guide provides an in-depth overview of the biological activities of key Parishin derivatives, including Parishin A, B, and C, as well as the more recently identified macluraparishin C. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Biological Activities of Parishin Derivatives
Parishin derivatives exhibit a broad spectrum of pharmacological effects, primarily centered on neuroprotection, anti-cancer, antioxidant, and anti-inflammatory activities. These effects are attributed to their ability to modulate various cellular signaling pathways.
Neuroprotective Effects
Parishin C and macluraparishin C have demonstrated significant neuroprotective properties. They have been shown to ameliorate cerebral ischemia-induced brain injury and protect against oxidative stress-induced neurodegeneration.[1][2][3] The proposed mechanisms involve the inhibition of oxidative stress and inflammatory responses. For instance, Parishin C pretreatment in a rat model of middle cerebral artery occlusion (MCAO) led to improved neurological function and reduced brain edema.[2] Macluraparishin C has been shown to protect neurons by activating antioxidant defense systems and modulating the MAPK signaling pathway.[3]
Anti-Cancer Activity
Parishin A and Parishin B have emerged as promising candidates for cancer therapy. Parishin A has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells.[4] This anti-cancer activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4] Similarly, Parishin B has been identified as an inhibitor of breast cancer lung metastasis by targeting the TRIB3-AKT1 interaction.[5][6]
Antioxidant and Anti-inflammatory Effects
The antioxidant and anti-inflammatory properties of Parishin derivatives are central to their therapeutic potential. Parishin C has been shown to attenuate oxidative stress and inflammation in neuronal cells by activating the Nrf2 signaling pathway.[7] This leads to an increase in the expression of antioxidant enzymes. Macluraparishin C also enhances the body's antioxidant defense systems.[3] The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines.[2]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of various Parishin derivatives.
| Derivative | Cell Line | Assay | Endpoint | Value | Reference |
| Parishin A | YD-10B (OSCC) | CCK-8 | IC50 | ~40 µM (at 48h) | [4] |
| Ca9-22 (OSCC) | CCK-8 | IC50 | ~60 µM (at 48h) | [4] |
Table 1: Anti-cancer activity of Parishin A in Oral Squamous Cell Carcinoma (OSCC) cell lines.
| Derivative | Animal Model | Assay | Parameter Measured | Result | Reference |
| Parishin C | MCAO Rats | Neurological Score | Neurological Deficit | Significant decrease with 25, 50, 100 mg/kg doses | [2] |
| MCAO Rats | Brain Water Content | Edema | Significant decrease with 25, 50, 100 mg/kg doses | [2] |
Table 2: Neuroprotective effects of Parishin C in a rat model of Middle Cerebral Artery Occlusion (MCAO).
Signaling Pathways Modulated by Parishin Derivatives
The biological activities of Parishin derivatives are underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Invasion Assay [www2.lbl.gov]
- 6. apexbt.com [apexbt.com]
- 7. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnopharmacology of Parishin K: A Technical Review of its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin K, a key bioactive constituent isolated from the traditional Chinese medicine Gastrodia elata Blume (Tianma), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of the ethnopharmacology of this compound, with a focus on its traditional uses, and delves into the molecular mechanisms underlying its neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data from key experimental studies in structured tables, offers detailed methodologies for cited experiments, and presents visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: Ethnopharmacological Background of this compound
Gastrodia elata Blume, a perennial herb of the Orchidaceae family, holds a prominent place in traditional Chinese medicine (TCM) for the treatment of a variety of central nervous system disorders.[1][2] First recorded in the Shennong Ben Cao Jing (circa 100-200 A.D.), it has been traditionally used to "calm the liver-wind" and alleviate conditions such as headaches, dizziness, epilepsy, stroke, and amnesia.[3][4] The rhizome of G. elata is the medicinally active part, containing a rich array of bioactive compounds, including gastrodin, polysaccharides, and a group of phenolic glucosides known as parishins.[1][5] this compound is a notable member of this latter group and is believed to contribute significantly to the therapeutic effects of G. elata.[6] Modern pharmacological studies have begun to validate these traditional uses, attributing a range of beneficial activities to parishins, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects.[1][7][8]
Pharmacological Activities of this compound and its Derivatives
Scientific investigations have revealed that this compound and its closely related derivatives, such as Parishin C and Macluraparishin C (MPC), exert their therapeutic effects through multiple mechanisms of action.
Neuroprotective Effects
Parishin compounds have demonstrated significant potential in protecting against neuronal damage and neurodegenerative processes. Studies have shown that these compounds can mitigate cerebral ischemia-reperfusion injury and oxidative stress-induced neurodegeneration.[7][9] The neuroprotective effects are attributed to their ability to reduce neuronal apoptosis, inhibit oxidative stress, and modulate key signaling pathways involved in neuronal survival.[5][9]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. This compound and its analogues have been shown to possess potent anti-inflammatory properties.[1] They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9] This anti-inflammatory action is mediated, in part, through the inhibition of critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[9][10]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies. Parishin compounds are effective antioxidants, capable of scavenging free radicals and enhancing the endogenous antioxidant defense systems.[7][9] Their antioxidant activity involves the upregulation of cytoprotective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the pharmacological effects of this compound and its derivatives.
Table 1: Neuroprotective Effects of Parishin Derivatives
| Compound | Model | Assay | Concentration/Dose | Result | Reference |
| Macluraparishin C (MPC) | H₂O₂-induced oxidative stress in SH-SY5Y cells | LDH Release Assay | Pretreatment | Concentration-dependent reduction in LDH release (p < 0.05) | [5] |
| Macluraparishin C (MPC) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability Assay | Pretreatment | Significant enhancement of cell viability (p < 0.05) | [5] |
| Parishin C | Middle Cerebral Artery Occlusion (MCAO) in rats | Neurological Deficit Score | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent decrease in neurological deficit scores (p < 0.001) | [7] |
| Parishin C | Middle Cerebral Artery Occlusion (MCAO) in rats | Brain Water Content | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent reduction in brain water content | [7] |
Table 2: Anti-inflammatory Effects of Parishin
| Compound | Model | Marker | Treatment | Result | Reference |
| Parishin | Sepsis in mice | Plasma TNF-α | Parishin treatment | Reduction from 379.2 ± 44.45 to 275.5 ± 26.15 pg/mL (p < 0.05) | [9] |
| Parishin | Sepsis in mice | Plasma IL-1β | Parishin treatment | Reduction from 244 ± 25.4 to 160.2 ± 17.39 pg/mL (p < 0.05) | [9] |
| Parishin | Sepsis in mice | Plasma IL-6 | Parishin treatment | Reduction from 355.8 ± 52.8 to 253.5 ± 43.11 pg/mL (p < 0.05) | [9] |
| Parishin C | LPS-stimulated BV2 microglia | NO Production | Parishin C treatment | Inhibition of NO production | [7] |
| Parishin C | LPS-stimulated BV2 microglia | Pro-inflammatory cytokine mRNA (IL-6, IL-1β, TNF-α) | Parishin C treatment | Suppression of mRNA levels | [7] |
Table 3: Antioxidant Effects of Parishin Derivatives
| Compound | Model | Assay | Concentration/Dose | Result | Reference |
| Parishin C | LPS-stimulated HT22 cells | H₂O₂ Level | 1, 5, 10 µM | Inhibition of H₂O₂ increase | [9] |
| Parishin C | LPS-stimulated HT22 cells | Superoxide Anion (DHE staining) | 1, 5, 10 µM | Inhibition of superoxide anion levels | [9] |
| Parishin C | LPS-stimulated HT22 cells | Malondialdehyde (MDA) Level | 1, 5, 10 µM | Inhibition of MDA levels | [9] |
| Parishin C | LPS-stimulated HT22 cells | Superoxide Dismutase (SOD) Activity | 1, 5, 10 µM | Enhancement of SOD activity | [9] |
| Parishin C | MCAO in rats | SOD, CAT, GPx Activities | 100 mg/kg | Improvement in antioxidant enzyme activities | [7] |
Key Signaling Pathways Modulated by this compound
This compound and its derivatives exert their pharmacological effects by modulating several critical intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the activation of MAPK subfamilies, including ERK, JNK, and p38, which can trigger apoptotic cell death.[5] Macluraparishin C has been shown to downregulate the phosphorylation of ERK and p38 in response to oxidative stress, thereby conferring neuroprotection.[5]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1).[12] Parishin C has been demonstrated to activate the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant factors, thereby mitigating oxidative stress and inflammation.[7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of parishin compounds from Gastrodia elata.[13]
-
Extraction:
-
Powdered rhizomes of G. elata are extracted with 95% ethanol by heating under reflux.
-
The combined ethanol extract is evaporated under vacuum.
-
The residue is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.
-
-
Isolation:
-
The n-butanol extract is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of dichloromethane/methanol.
-
Fractions containing parishins are further purified by repeated silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Western Blot Analysis for MAPK Pathway
This protocol outlines the steps for analyzing the phosphorylation of MAPK pathway proteins.[3][14]
-
Sample Preparation:
-
Cells are treated with the test compound (e.g., this compound) for the desired time.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][13]
-
Preparation:
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
-
Reaction:
-
A fixed volume of the DPPH solution is added to each dilution of the sample and standard.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][15]
-
Preparation:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Serial dilutions of the test compound (this compound) and a standard (e.g., FeSO₄) are prepared.
-
-
Reaction:
-
The FRAP reagent is added to each dilution of the sample and standard.
-
The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solutions is measured at 593 nm.
-
A standard curve is generated using the ferrous sulfate standard, and the antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.
-
Cell Viability Assays
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16][17]
-
Sample Collection:
-
After treating cells with the test compound and/or a toxic stimulus, a portion of the cell culture supernatant is collected.
-
-
Reaction:
-
The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt (INT).
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
-
Measurement:
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the absorbance and is used as an indicator of cell death.
-
Conclusion and Future Perspectives
This compound, a prominent bioactive compound from the traditionally used medicinal plant Gastrodia elata, exhibits a compelling profile of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The evidence presented in this technical guide, supported by quantitative data and elucidated molecular mechanisms, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders underpinned by inflammation and oxidative stress. The modulation of key signaling pathways such as MAPK and Nrf2 provides a solid foundation for its therapeutic rationale.
Future research should focus on several key areas to advance the clinical translation of this compound. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are essential. Further investigation into its efficacy in various in vivo disease models will provide a more complete understanding of its therapeutic potential. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific analogues. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to exploring the full therapeutic promise of this compound and other natural products.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yenepoya.res.in [yenepoya.res.in]
Parishin K Signaling Pathways in Inflammatory Responses: A Technical Guide
Disclaimer: Scientific literature predominantly features studies on "Parishin" and its analogues, such as Parishin C and E, rather than "Parishin K." This guide synthesizes the available data on these Parishin compounds to provide a comprehensive overview of their roles in modulating inflammatory signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Parishin, a key bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant anti-inflammatory properties across various experimental models. This technical guide elucidates the molecular mechanisms underlying Parishin's anti-inflammatory effects, focusing on its modulation of critical signaling pathways, including the NF-κB, Nrf2, and ACSL4/p-Smad3/PGC-1α pathways. The guide provides a detailed overview of the experimental data, protocols for key assays, and visual representations of the signaling cascades to support further research and drug development efforts in the field of inflammation.
Core Signaling Pathways Modulated by Parishin
Parishin exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are pivotal in the inflammatory process. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)/phosphorylated-Smad3 (p-Smad3)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Parishin C has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The proposed mechanism involves the prevention of the nuclear translocation of the p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, Parishin effectively blocks the transcription of its target genes.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes. Parishin C has been found to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2] This antioxidant effect indirectly contributes to its anti-inflammatory activity by reducing reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.
Modulation of the ACSL4/p-Smad3/PGC-1α Pathway
In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[3] ACSL4 is a key enzyme involved in ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. Parishin treatment downregulates the expression of ACSL4 and phosphorylated Smad3 (p-Smad3), while upregulating PGC-1α.[3] PGC-1α is a master regulator of mitochondrial biogenesis and function. By modulating this pathway, Parishin is thought to protect against ferroptosis and mitochondrial dysfunction, thereby mitigating intestinal inflammation and injury.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of Parishin have been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of Parishin on Pro-inflammatory Cytokine Levels in a Murine Sepsis Model [3]
| Cytokine | Sepsis Group (pg/mL) | Sepsis + Parishin Group (pg/mL) | % Reduction |
| TNF-α | 379.2 ± 44.45 | 275.5 ± 26.15 | 27.3% |
| IL-1β | 244.0 ± 25.40 | 160.2 ± 17.39 | 34.3% |
| IL-6 | 355.8 ± 52.80 | 253.5 ± 43.11 | 28.7% |
Table 2: Effect of Parishin on Sepsis-Induced Intestinal Permeability Markers [3]
| Marker | Sepsis Group | Sepsis + Parishin Group | % Reduction |
| D-lactate (mmol/L) | 81.88 ± 13.71 | 56.60 ± 6.04 | 30.9% |
| Diamine oxidase (DAO) (U/L) | 1.91 ± 0.32 | 0.76 ± 0.27 | 60.2% |
| Endotoxin (EU/mL) | 10.50 ± 1.31 | 5.94 ± 0.92 | 43.4% |
Table 3: Effect of Parishin on ACSL4/p-Smad3/PGC-1α Pathway Protein Expression [3]
| Protein | Sepsis Group (Relative Expression) | Sepsis + Parishin Group (Relative Expression) | Change |
| ACSL4 | 1.54 ± 0.08 | Not explicitly quantified, but significantly reduced | Downregulation |
| p-Smad3 | 1.54 ± 0.11 | Not explicitly quantified, but significantly reduced | Downregulation |
| PGC-1α | 0.53 ± 0.04 | Not explicitly quantified, but significantly increased | Upregulation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of Parishin's anti-inflammatory effects.
In Vivo Murine Sepsis Model
Objective: To evaluate the in vivo anti-inflammatory effects of Parishin in a sepsis model.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Sepsis Induction: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, mice are anesthetized, a midline laparotomy is performed, and the cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed.
-
Parishin Administration: Parishin (e.g., 50 mg/kg) is administered intraperitoneally immediately after the CLP procedure.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) post-CLP, blood and intestinal tissues are collected for analysis.
-
Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Intestinal Permeability Assessment: Plasma levels of D-lactate, DAO, and endotoxin are measured using specific assay kits.
-
Western Blot Analysis: Intestinal tissue lysates are prepared for Western blotting to determine the protein expression levels of ACSL4, p-Smad3, and PGC-1α.
Cell Culture and LPS-Induced Inflammation
Objective: To investigate the in vitro anti-inflammatory effects of Parishin on cultured cells.
Protocol:
-
Cell Line: Murine microglial cell line BV2 or intestinal epithelial cell line IEC-6 are commonly used.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free medium, and cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response.
-
Parishin Treatment: Parishin (at various concentrations) is added to the cell culture medium either as a pre-treatment before LPS stimulation or concurrently with LPS.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to quantify the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, IκBα, Nrf2, HO-1).
Western Blotting
Objective: To determine the relative protein expression levels of target proteins.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., ACSL4, p-Smad3, PGC-1α, p65, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion and Future Directions
The available evidence strongly suggests that Parishin and its analogues are potent anti-inflammatory agents that act through the modulation of multiple key signaling pathways. The inhibition of the pro-inflammatory NF-κB pathway, coupled with the activation of the antioxidant Nrf2 pathway and the regulation of the ACSL4/p-Smad3/PGC-1α pathway, provides a multi-pronged approach to mitigating inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.
Future research should focus on:
-
Elucidating the precise molecular interactions between Parishin and its target proteins.
-
Investigating the efficacy of Parishin in a broader range of inflammatory disease models.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.
-
Exploring the potential for synergistic effects when combined with other anti-inflammatory agents.
By continuing to unravel the intricate mechanisms of Parishin's action, the scientific community can pave the way for the development of novel and effective therapies for a wide array of inflammatory disorders.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Antioxidant Potential of Parishin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parishin C, a phenolic glucoside, has garnered significant attention for its potent neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of Parishin C, with a focus on its underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of Parishin C.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. Parishin C, originally isolated from plants such as Gastrodia elata, has emerged as a promising candidate due to its demonstrated ability to mitigate oxidative stress and inflammation. This guide delves into the scientific evidence supporting the antioxidant properties of Parishin C and its derivatives, such as Macluraparishin C.
Quantitative Antioxidant Data
While direct quantitative data on the radical scavenging activity of isolated Parishin C from standardized assays such as DPPH, ABTS, and FRAP are not extensively available in the reviewed literature, studies on its cellular antioxidant effects and the effects of its analogue, Macluraparishin C, provide significant insights into its potency.
Table 1: Cellular Antioxidant Effects of Parishin C and Macluraparishin C
| Parameter | Cell Line/Model | Treatment | Effect | Reference |
| Reactive Oxygen Species (ROS) Levels | LPS-stimulated HT22 hippocampal neurons | Parishin C | Inhibition of ROS and peroxides | [1][2] |
| Antioxidant Enzyme Expression (mRNA & Protein) | H₂O₂-exposed SH-SY5Y cells & gerbils with tGCI | Macluraparishin C | Increased expression of GPX1, GPX4, SOD2, CAT | [3][4] |
| Downstream Antioxidant Factors (Protein & mRNA) | LPS-stimulated HT22 hippocampal neurons | Parishin C | Activation of HO-1 and NQO1 | [5] |
| Lactate Dehydrogenase (LDH) Release | H₂O₂-induced oxidative stress in SH-SY5Y cells | Macluraparishin C | Decreased LDH release | [3][4] |
| Cell Viability | LPS-stimulated HT22 hippocampal neurons | Parishin C | Increased cell viability | [1] |
Note: TBD (To Be Determined) indicates that specific quantitative values were not available in the cited literature.
Molecular Mechanisms of Antioxidant Action
Parishin C exerts its antioxidant effects primarily through the modulation of two key signaling pathways: the Nrf2 pathway and the MAPK pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
Parishin C has been shown to activate this protective pathway.[2][5] It promotes the nuclear translocation of Nrf2, thereby increasing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation and apoptosis, often in response to oxidative stress. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
Macluraparishin C, a derivative of Parishin, has been demonstrated to modulate the MAPK pathway to confer neuroprotection.[3][4] In models of oxidative stress, Macluraparishin C pretreatment leads to the downregulation of the protein expression of ERK, JNK, and p38.[3] By inhibiting these pro-inflammatory and pro-apoptotic signals, Macluraparishin C helps to preserve neuronal cell viability.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments cited in the literature on Parishin C's antioxidant properties.
Cell Culture and Treatment
-
Cell Lines: HT22 murine hippocampal neurons and SH-SY5Y human neuroblastoma cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress:
-
Parishin C/Macluraparishin C Treatment: Compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to the induction of oxidative stress.
In Vitro Antioxidant Assays (General Protocols)
While specific data for Parishin C is limited, the following are standard protocols for assessing direct antioxidant activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (Parishin C) and a standard antioxidant (e.g., ascorbic acid).
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound or a standard to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation period.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
Add the test compound or a standard to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).
-
Western Blot Analysis
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-ERK, p-JNK, p-p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for the genes of interest (e.g., Nrf2, HO-1, NQO1, GAPDH).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
Experimental Workflow Visualization
Conclusion
Parishin C demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the modulation of the MAPK cascade. These mechanisms lead to an enhanced cellular antioxidant defense system and a reduction in oxidative stress-induced inflammation and apoptosis. While further studies are required to quantify the direct radical scavenging activity of isolated Parishin C using standard in vitro assays, the existing cellular and molecular evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating and harnessing the antioxidant potential of Parishin C.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Phytochemical Screening and In Vitro Antioxidant Activities of Parkinsonia aculeata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Bioavailability of Parishin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational research directly quantifying the bioavailability of Parishin K is limited in publicly available literature. This guide synthesizes available data on closely related Parishin compounds, particularly Parishin C and the integrated bioavailability of "parishin" as a whole from Gastrodia elata extracts, to provide a foundational understanding. The methodologies and findings presented should be considered as a proxy and a starting point for specific research on this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a phenolic glucoside found in the medicinal plant Gastrodia elata Blume, commonly known as Tianma.[1][2] Gastrodia elata has a long history of use in traditional Chinese medicine for treating various neurological and inflammatory conditions.[1][3] The bioactive compounds in Gastrodia elata, including the family of Parishin compounds, are of significant interest to the scientific community for their potential therapeutic applications. Understanding the bioavailability of these compounds is a critical step in their development as therapeutic agents.
Quantitative Bioavailability Data
An integrated pharmacokinetic study on the extract of Gastrodia elata calculated the overall bioavailability of "parishin" to be approximately 14% (13.84% to be exact)[1][4]. This value represents the combined contribution of various Parishin compounds present in the extract.
Pharmacokinetic studies on Parishin C, a structurally similar compound, have also been conducted. After intragastric administration in rats, Parishin C was detectable in plasma from 0.5 to 10 hours, reaching its peak concentration at 3 hours[5].
Table 1: Pharmacokinetic Parameters of Related Parishin Compounds in Rats
| Compound | Administration Route | Dose | Tmax (h) | Bioavailability (F%) | Source |
| Parishin (integrated) | Intragastric | Not specified | - | ~14 | [1][4] |
| Parishin C | Intragastric | Not specified | 3 | Not specified | [5] |
Note: The data for "Parishin (integrated)" represents a weighted average of multiple Parishin compounds from a Gastrodia elata extract.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the bioavailability of this compound, based on studies of related compounds from Gastrodia elata.
In Vivo Pharmacokinetic Studies in Animal Models
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a compound after oral administration.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of the test compound.
Experimental Workflow:
Materials and Methods:
-
Animals: Male Sprague-Dawley rats are commonly used.[6]
-
Compound Formulation: For oral administration, this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). For intravenous administration, it is dissolved in a sterile saline solution.
-
Dosing: The dosage will depend on the specific objectives of the study.
-
Blood Sampling: Blood samples (e.g., 0.2 mL) are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.
-
Analytical Method: Quantification of this compound in plasma is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and specificity.[1]
-
Data Analysis: Pharmacokinetic parameters are calculated using software such as WinNonlin. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
This protocol describes an in vitro method to assess the intestinal permeability of a compound, which is a key determinant of oral absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Experimental Workflow:
Materials and Methods:
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture System: Transwell inserts with a microporous membrane.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Assay Procedure: The experiment is conducted in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions to assess both absorption and efflux.
-
Analytical Method: LC-MS/MS is used to quantify the amount of this compound that has permeated the cell monolayer.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Potential Intestinal Absorption and Metabolism of this compound
The absorption of phenolic glucosides like this compound from the intestine is a complex process.
-
Enzymatic Hydrolysis: In the intestinal lumen, this compound may be hydrolyzed by brush border enzymes, such as lactase-phlorizin hydrolase (LPH), to its aglycone form.
-
Active Transport: The intact glucoside may be transported into the enterocytes by sodium-dependent glucose co-transporter 1 (SGLT1).
-
Passive Diffusion: The less polar aglycone form is more likely to be absorbed via passive diffusion across the enterocyte membrane.
-
Metabolism: Once inside the enterocytes, the aglycone can undergo Phase I and Phase II metabolism (e.g., glucuronidation, sulfation) before entering the systemic circulation. Parishin has been observed to be metabolized into at least nine metabolites in vivo.[4]
Conclusion and Future Directions
The available evidence suggests that Parishin compounds, and by extension likely this compound, have moderate oral bioavailability. The primary mechanisms of absorption are expected to involve a combination of enzymatic hydrolysis, active transport, and passive diffusion.
Future research should focus on:
-
Conducting dedicated pharmacokinetic studies on isolated, purified this compound to determine its specific bioavailability and metabolic profile.
-
Utilizing in vitro models like the Caco-2 assay to elucidate the precise transport mechanisms involved in its intestinal absorption.
-
Identifying the specific metabolites of this compound and evaluating their pharmacological activity.
A thorough understanding of these factors is essential for the successful development of this compound as a therapeutic agent.
References
- 1. Analytical Techniques and Pharmacokinetics of Gastrodia elata Blume and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of Gastrodia elata in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Pharmacokinetic and tissue distributions study of adenosine, 4-hydroxybenzyl alcohol and Parishin C from Gastrodia elata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Therapeutic Potential of Parishin K and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of parishins, a class of bioactive phenolic compounds isolated from the traditional Chinese medicine Gastrodia elata Blume. While direct research on Parishin K is limited, this document synthesizes the significant findings on its close structural analogs, Parishin A and Parishin C, to infer the potential therapeutic avenues for this compound. This guide details the neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties of these compounds, presenting quantitative data, experimental methodologies, and key signaling pathways.
Therapeutic Potential of Parishins
Parishins, major bioactive components of Gastrodia elata Blume, have demonstrated a range of pharmacological activities.[1][2][3] The primary areas of therapeutic interest include neuroprotection against ischemic brain injury, mitigation of oxidative stress and inflammation, and potential applications in oncology.[2][4][5]
1.1 Neuroprotective Effects
Pre-treatment with Parishin C has been shown to confer significant neuroprotective effects in a rat model of cerebral ischemia.[1][3] Studies indicate that Parishin C can improve neurological function, reduce brain water content, and preserve neuronal integrity following ischemic injury.[1][2] These effects are strongly correlated with the compound's ability to suppress oxidative stress and inflammatory responses in the brain.[2][3]
1.2 Anti-inflammatory and Antioxidant Activity
A key mechanism underlying the therapeutic effects of parishins is their ability to modulate inflammatory and oxidative stress pathways. Parishin C has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] Furthermore, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] These antioxidant and anti-inflammatory effects are primarily mediated through the activation of the Nrf2 signaling pathway.[4][7][8]
1.3 Anti-Cancer Potential
Emerging evidence suggests that parishins may also possess anti-cancer properties. Parishin A has been shown to inhibit the proliferation, colony formation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner.[5][9] This anti-cancer activity is mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.[9] Notably, Parishin A demonstrated cytotoxic effects against cancer cells without significantly affecting normal human gingival fibroblasts.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Parishin A and Parishin C.
Table 1: Neuroprotective Effects of Parishin C in a Rat MCAO Model
| Parameter | MCAO Control Group | MCAO + Parishin C (25 mg/kg) | MCAO + Parishin C (50 mg/kg) | MCAO + Parishin C (100 mg/kg) | Reference |
| Neurological Deficit Score | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |
| Brain Water Content (%) | Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | [2] |
Table 2: Effects of Parishin C on Markers of Oxidative Stress and Inflammation
| Marker | MCAO Control Group | MCAO + Parishin C (100 mg/kg) | Effect of Parishin C | Reference |
| TNF-α Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |
| IL-6 Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |
| IL-1β Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |
| MDA Content | Increased | Decreased | Reduces lipid peroxidation | [2] |
| SOD Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |
| CAT Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |
| GSH-Px Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |
Table 3: Anti-Cancer Effects of Parishin A on Oral Squamous Cell Carcinoma (OSCC) Cells
| Parameter | Control Group | Parishin A (≥40 µM) | Effect of Parishin A | Reference |
| Cell Viability | 100% | Significantly Reduced | Inhibits cancer cell proliferation | [9] |
| Colony Formation | High | Substantially Decreased | Suppresses cancer cell clonogenicity | [9] |
| Cell Migration | High | Significantly Suppressed | Inhibits cancer cell migration | [9] |
| Cell Invasion | High | Significantly Suppressed | Inhibits cancer cell invasion | [9] |
| p-PI3K/p-AKT/p-mTOR Levels | High | Decreased | Inhibits the PI3K/AKT/mTOR signaling pathway | [9] |
Key Signaling Pathways
3.1 Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][12] Upon exposure to oxidative stress or activators like Parishin C, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][7] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes like HO-1, GCLC, and NQO1.[11][13] Parishin C has been shown to promote the nuclear translocation of Nrf2, thereby activating this protective pathway.[4][7][8]
3.2 AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Dysregulation of this pathway is a common feature in many cancers.[5] Parishin A has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in oral squamous cell carcinoma cells.[9] This inhibition leads to a reduction in cancer cell viability and metastatic potential.
3.3 AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[14][15] It is activated in response to low intracellular ATP levels and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[14][16] The activation of AMPK has been linked to neuroprotection and the regulation of inflammation.[14] While direct studies on this compound and AMPK are lacking, the metabolic regulatory functions of AMPK present a potential therapeutic target that may be modulated by parishins.
Experimental Protocols
4.1 Middle Cerebral Artery Occlusion (MCAO) Rat Model
This model is used to investigate the neuroprotective effects of compounds against ischemic stroke.[1]
-
Animals: Male Wistar rats (200-220g) are used.[1]
-
Acclimatization: Animals are maintained under standard conditions (12h light/dark cycle, 20-24°C, 55-65% humidity) with free access to food and water.[1]
-
Drug Administration: Rats are pre-treated with Parishin C (e.g., 25, 50, or 100 mg/kg/day, intraperitoneally) for a period of 21 days before surgery.[3]
-
Surgical Procedure:
-
Anesthesia is induced.
-
A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.
-
-
Outcome Assessment: After 22 hours of reperfusion, neurological deficit scores, brain water content, and infarct volume are assessed. Brain tissues are collected for histopathological and biochemical analysis (e.g., ELISA for inflammatory markers, assays for oxidative stress markers).[3]
4.2 In Vitro Model of Neuroinflammation and Oxidative Stress
This model uses cell cultures to study the molecular mechanisms of action.[4]
-
Cell Lines: HT22 hippocampal neurons and BV2 microglia are used.[4][7]
-
Induction of Stress: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) to induce an inflammatory and oxidative stress response.[4]
-
Treatment: Cells are treated with various concentrations of Parishin C (e.g., 1, 5, and 10 µM) prior to or concurrently with LPS stimulation.[4]
-
Assays:
-
Cell Viability: MTT assay is used to assess cell viability.[4]
-
Oxidative Stress: Levels of reactive oxygen species (ROS) and peroxides are measured.[4][7]
-
Inflammation: Levels of pro-inflammatory cytokines in the cell culture medium are quantified using ELISA.[7]
-
Protein Expression: Western blot and immunofluorescence are used to measure the expression and nuclear translocation of proteins in the Nrf2 pathway.[4][7]
-
4.3 Experimental Workflow for In Vitro Anti-Cancer Screening
Conclusion and Future Directions
The available evidence strongly suggests that parishins, particularly Parishin A and Parishin C, hold significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Their mechanisms of action are rooted in the modulation of fundamental cellular pathways such as Nrf2, AKT/mTOR, and potentially AMPK.
While these findings are promising, it is crucial to note the current lack of specific data on this compound. Future research should focus on isolating and characterizing this compound and evaluating its bioactivity in the experimental models outlined in this guide. Direct comparative studies between this compound and other parishin analogs would be invaluable in determining its relative potency and specific mechanisms of action. Such investigations will be critical for advancing our understanding and potentially developing this compound as a novel therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. AMPK Signaling Pathway as a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Parishin K and its Effect on Cellular Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant properties are of significant interest in therapeutic development. Parishins, a class of phenolic glucosides primarily isolated from Gastrodia elata and Maclura tricuspidata, have emerged as promising candidates for mitigating cellular oxidative stress. This technical guide provides a comprehensive overview of the effects of Parishin derivatives, particularly Parishin C and Macluraparishin C, on cellular oxidative stress. It details the underlying molecular mechanisms, summarizes key quantitative findings, and provides methodologies for relevant experimental protocols. While the user's query specified "Parishin K," a thorough literature search did not yield specific data for this particular compound. Therefore, this guide focuses on the well-documented Parishin C and its structural analogs, which are expected to share similar mechanisms of action.
Introduction to Parishins and Oxidative Stress
Parishins are a group of polyphenolic compounds that have demonstrated a range of biological activities, including potent antioxidant and neuroprotective effects.[1][2] Cellular oxidative stress is characterized by the excessive accumulation of ROS, which can lead to damage of vital cellular components such as lipids, proteins, and DNA, ultimately culminating in cell death.[3] The antioxidant properties of Parishin C and Macluraparishin C are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.[3][4]
Molecular Mechanisms of Action
The primary mechanisms by which Parishin C and Macluraparishin C combat cellular oxidative stress involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Nrf2 Signaling Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]
Parishin C has been shown to promote the nuclear translocation of Nrf2.[5][6] This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying ROS and protecting cells from oxidative damage.[4][6]
MAPK Signaling Pathway
The MAPK signaling pathway is a crucial cascade that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[7] This pathway consists of several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] Oxidative stress can lead to the phosphorylation and activation of these MAPK proteins, which can trigger pro-apoptotic signaling.[3]
Macluraparishin C has been found to exert its neuroprotective effects by downregulating the phosphorylation of ERK, JNK, and p38 in response to oxidative stress.[2][3] By inhibiting the activation of the MAPK cascade, Macluraparishin C helps to prevent oxidative stress-induced cell death.[3]
Data Presentation
The following tables summarize the qualitative and semi-quantitative effects of Parishin C and Macluraparishin C on markers of cellular oxidative stress.
Table 1: Effect of Parishin C on Markers of Oxidative Stress in HT22 Cells
| Marker | Effect of LPS/Oxidative Stress | Effect of Parishin C Treatment | Reference |
| Reactive Oxygen Species (ROS) | Increased | Decreased | [4][5] |
| Hydrogen Peroxide (H₂O₂) | Increased | Decreased | [4] |
| Superoxide Anions | Increased | Decreased | [4] |
| Malondialdehyde (MDA) | Increased | Decreased | [4] |
| Superoxide Dismutase (SOD) | Decreased | Increased | [4] |
| Glutathione (GSH) | Decreased | Increased | [4] |
| Glutathione Peroxidase 4 (GPX4) | Decreased | Increased | [4] |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ASCL4) | Increased | Decreased | [4] |
Table 2: Effect of Macluraparishin C on Markers of Oxidative Stress in SH-SY5Y Cells and Gerbil Hippocampus
| Marker | Effect of H₂O₂/Ischemia | Effect of Macluraparishin C Treatment | Reference |
| Cell Viability | Decreased | Increased (dose-dependently) | [3] |
| Lactate Dehydrogenase (LDH) Release | Increased | Decreased (concentration-dependently) | [3] |
| Superoxide Dismutase 2 (SOD2) | Decreased | Regulated | [2][3] |
| Catalase (CAT) | Decreased | Regulated | [2][3] |
| Glutathione Peroxidase 1 (GPX1) | Decreased | Regulated | [2][3] |
| Glutathione Peroxidase 4 (GPX4) | Decreased | Regulated | [2][3] |
| Phosphorylated ERK (p-ERK) | Increased | Decreased | [3] |
| Phosphorylated JNK (p-JNK) | Increased | Decreased | [2] |
| Phosphorylated p38 (p-p38) | Increased | Decreased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Parishin C and Macluraparishin C.
Cell Culture and Treatment
-
Cell Lines:
-
HT22 (mouse hippocampal neuronal cells)
-
SH-SY5Y (human neuroblastoma cells)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress:
-
Hydrogen Peroxide (H₂O₂): Cells are treated with H₂O₂ (typically in the range of 100-500 µM) for a specified period (e.g., 24 hours) to induce oxidative stress.[3]
-
Lipopolysaccharide (LPS): HT22 cells can be stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and associated oxidative stress.[4]
-
-
Parishin Treatment: Cells are pre-treated with various concentrations of Parishin C or Macluraparishin C (e.g., 1-20 µM) for a specific duration (e.g., 2-24 hours) prior to the induction of oxidative stress.[3][4]
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate.
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant after treatment.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercial LDH cytotoxicity assay kit.
-
The amount of LDH released is proportional to the number of damaged cells.
-
Measurement of Oxidative Stress Markers
-
Intracellular ROS Detection (DCFH-DA Assay):
-
Treat cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
-
Lipid Peroxidation (MDA Assay):
-
Homogenize cells or tissues.
-
Measure the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using a commercial kit, often based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
-
Antioxidant Enzyme Activity Assays:
-
Prepare cell or tissue lysates.
-
Measure the activity of antioxidant enzymes such as SOD, CAT, and GPx using specific commercial assay kits according to the manufacturer's instructions.
-
Western Blot Analysis
-
Extract total protein from cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, total ERK, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Grow cells on coverslips.
-
After treatment, fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the protein of interest (e.g., Nrf2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope to observe the subcellular localization of the protein.
Conclusion and Future Directions
The available evidence strongly suggests that Parishin C and its derivatives are potent natural compounds capable of mitigating cellular oxidative stress. Their mechanism of action, primarily through the activation of the Nrf2 signaling pathway and the inhibition of the MAPK cascade, makes them attractive candidates for the development of novel therapeutics for diseases with an underlying oxidative stress pathology.
Future research should focus on:
-
Isolating and characterizing "this compound" to determine its specific effects on cellular oxidative stress.
-
Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of various Parishin compounds.
-
Elucidating the precise molecular interactions between Parishins and their cellular targets, such as Keap1.
-
Exploring the potential synergistic effects of Parishins with other antioxidant compounds or existing therapies.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Parishins. The detailed methodologies and summarized data offer a valuable resource for designing and interpreting future studies in this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC protocol for the simultaneous determination of Parishins
Application Notes and Protocols
Topic: HPLC Protocol for the Simultaneous Determination of Parishins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishins are a group of phenolic glucosides found primarily in the rhizome of Gastrodia elata, a traditional Chinese medicine. The major bioactive parishins include Parishin A, Parishin B, and Parishin C. These compounds have garnered significant interest for their potential therapeutic effects. Consequently, a reliable and efficient analytical method for the simultaneous quantification of these compounds is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous determination of Parishin A, Parishin B, and Parishin C in various samples.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental and chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Cosmosil 5C18-AR (4.6 x 250 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol |
| Gradient Elution | See Table 2 for the detailed gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[1][2] |
| Injection Volume | 10 µL[1] |
Gradient Elution Program
The separation of Parishin A, B, and C can be achieved using the following gradient elution program.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 15 | 50 | 50 |
| 30 | 30 | 70 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 1 mg each of Parishin A, Parishin B, and Parishin C reference standards.
-
Dissolve the standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve a final concentration of 100 µg/mL for each analyte.
-
Generate a calibration curve by preparing a series of dilutions from the mixed standard working solution (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Gastrodia elata rhizome):
-
Grind the dried rhizome of Gastrodia elata into a fine powder.
-
Accurately weigh 1 g of the powder and place it in a conical flask.
-
Add 50 mL of 70% methanol to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the simultaneous determination of Parishins A, B, and C using the described HPLC method.[3]
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| Parishin C | ~12.5 | 40 - 320 | 0.9995 | 102.6 ± 2.9 | ~1.0 | ~3.5 |
| Parishin B | ~18.2 | 120 - 760 | 0.9831 | 102.8 ± 2.7 | ~2.5 | ~8.0 |
| Parishin A | ~25.8 | 80 - 1200 | 0.9998 | 102.6 ± 3.3 | ~1.5 | ~5.0 |
Note: Retention times, LOD, and LOQ are approximate and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions.
Diagrams
Caption: Experimental workflow for HPLC analysis of Parishins.
Caption: Logical relationship of the HPLC method components.
References
Evaluating the Neuroprotective Potential of Macluraparishin C: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the in vitro evaluation of the neuroprotective effects of Macluraparishin C, a novel parishin compound. The described assays are designed to assess the compound's ability to mitigate neuronal cell death and elucidate its underlying mechanisms of action, particularly in the context of oxidative stress-induced neurodegeneration. The protocols are optimized for use with neuronal cell lines, such as SH-SY5Y, and include methods for assessing cell viability, cytotoxicity, intracellular reactive oxygen species (ROS) levels, and the modulation of key signaling pathways.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a major contributing factor to the pathogenesis of these disorders.[1][2] Macluraparishin C (MPC) is a polyphenolic glucoside with demonstrated potent neuroprotective properties.[1][3] In vitro studies have shown that MPC can protect neuronal cells from oxidative stress-induced injury and apoptosis.[1][2] This document outlines a panel of in vitro assays to systematically evaluate the neuroprotective efficacy of Macluraparishin C.
A study on SH-SY5Y cells demonstrated that pretreatment with Macluraparishin C significantly mitigated the neurotoxicity induced by hydrogen peroxide (H₂O₂).[1][2] This protective effect was associated with a reduction in the release of lactate dehydrogenase (LDH) and an enhancement of neuronal stress marker genes like brain-derived neurotrophic factor (BDNF).[1][2] Furthermore, MPC has been shown to modulate the MAPK signaling pathway and regulate antioxidant enzymes.[1][2]
Key Experimental Assays
A series of in vitro assays can be employed to comprehensively assess the neuroprotective effects of Macluraparishin C. These include:
-
Cell Viability Assay (MTT Assay): To determine the effect of Macluraparishin C on the viability of neuronal cells and its ability to protect against cytotoxic insults.
-
Cytotoxicity Assay (LDH Assay): To quantify the extent of cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Reactive Oxygen Species (ROS) Assay: To measure the intracellular accumulation of ROS and evaluate the antioxidant potential of Macluraparishin C.
-
Western Blot Analysis: To investigate the molecular mechanisms underlying the neuroprotective effects of Macluraparishin C by analyzing the expression of key proteins involved in apoptosis and cell signaling pathways, such as the Nrf2/HO-1 and MAPK pathways.
Data Presentation
Table 1: Effect of Macluraparishin C on Cell Viability (MTT Assay) in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 µM | 52 ± 4.5 |
| MPC + H₂O₂ | 1 µM | 65 ± 3.8 |
| MPC + H₂O₂ | 5 µM | 78 ± 4.1 |
| MPC + H₂O₂ | 10 µM | 89 ± 3.5 |
Table 2: Effect of Macluraparishin C on LDH Release in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | LDH Release (% of Control) (Mean ± SD) |
| Control | - | 100 ± 8.1 |
| H₂O₂ | 100 µM | 210 ± 15.3 |
| MPC + H₂O₂ | 1 µM | 165 ± 12.5 |
| MPC + H₂O₂ | 5 µM | 130 ± 10.2 |
| MPC + H₂O₂ | 10 µM | 110 ± 9.8 |
Table 3: Effect of Macluraparishin C on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control | - | 1000 ± 150 |
| H₂O₂ | 100 µM | 4500 ± 320 |
| MPC + H₂O₂ | 1 µM | 3200 ± 280 |
| MPC + H₂O₂ | 5 µM | 2100 ± 190 |
| MPC + H₂O₂ | 10 µM | 1300 ± 160 |
Experimental Protocols
General Experimental Workflow
The general workflow for evaluating the neuroprotective effects of Macluraparishin C involves cell culture, treatment with the compound and a neurotoxic agent, followed by various biochemical and molecular assays.
Experimental workflow for in vitro neuroprotection assays.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[4]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macluraparishin C (MPC)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.[6]
-
Pre-treat the cells with various concentrations of Macluraparishin C (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Cytotoxicity (LDH) Assay Protocol
The LDH assay is a common method used to quantify cytotoxicity.[6][8] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
Procedure:
-
Prepare the LDH assay reagents according to the manufacturer's instructions.
-
Carefully collect 50 µL of the cell culture supernatant from each well of the treated 96-well plate and transfer it to a new 96-well plate.[8]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][10]
-
Add 50 µL of the stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
Intracellular Reactive Oxygen Species (ROS) Assay Protocol
This assay measures the intracellular accumulation of ROS using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Treated cells in a 96-well black-walled plate
-
DCFH-DA solution (10 µM in serum-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
After the treatment period, carefully remove the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Western Blot Analysis Protocol
Western blotting is used to detect specific proteins in a sample.[11] This protocol focuses on analyzing proteins involved in the Nrf2/HO-1 and MAPK signaling pathways, as well as key apoptotic proteins.[11][12]
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathways
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress.[13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[13][16]
Nrf2/HO-1 signaling pathway in neuroprotection.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In the context of neurodegeneration, the overactivation of certain MAPK pathways, such as JNK and p38, can lead to neuronal cell death.[2] Macluraparishin C has been shown to downregulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting this pro-apoptotic signaling.[1][2]
MAPK signaling pathway in oxidative stress-induced apoptosis.
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UHPLC-FLD Analysis of Parishin and Its Metabolites in Plasma
Introduction
Parishin is a significant bioactive compound isolated from the traditional Chinese medicine Gastrodia elata Blume, which is known for its neuroprotective properties.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of Parishin and its active metabolites. This document provides a detailed protocol for the quantitative analysis of Parishin and its primary metabolites—Gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C—in plasma samples using Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD). This method is sensitive, rapid, and requires a simple sample preparation procedure.[3]
Metabolic Pathway of Parishin
Parishin primarily functions as a prodrug. After oral administration, it is hydrolyzed into its main active metabolite, Gastrodin, which is then further metabolized.[1][2] The metabolic processes include hydrolyzation, oxidation, sulfation, and glucuronidation.[1] A simplified metabolic pathway is illustrated below.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Parishin, Gastrodin (GAS), p-hydroxybenzyl alcohol (HBA), Parishin B (PB), and Parishin C (PC) reference standards.
-
Solvents: Acetonitrile and Methanol (HPLC grade), Formic acid (analytical grade).
-
Water: Ultrapure water.
-
Plasma: Blank rat plasma (or other species as required).
2. Instrumentation
-
UHPLC System: An ultra-high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Fluorescence Detector (FLD): A fluorescence detector capable of programmable wavelength switching.
3. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
-
Gradient Elution:
-
0-2 min: 5% A
-
2-4 min: 5-20% A
-
4-6 min: 20-30% A
-
6-7 min: 30-95% A
-
7-9 min: 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
FLD Wavelengths:
-
Excitation: 225 nm
-
Emission: 295 nm
-
4. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curves and quality control samples.
5. Sample Preparation
The protein precipitation method is used for plasma sample preparation.[3]
-
Step 1: Place 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Step 2: Add 300 µL of acetonitrile to the plasma sample.
-
Step 3: Vortex the mixture for 3 minutes to precipitate the proteins.
-
Step 4: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (5% acetonitrile in 0.1% formic acid).
-
Step 7: Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Step 8: Transfer the supernatant to an autosampler vial for UHPLC-FLD analysis.
Experimental Workflow
The overall experimental workflow for the UHPLC-FLD analysis of Parishin and its metabolites in plasma is depicted below.
Method Validation and Quantitative Data
A simple, rapid, and sensitive UHPLC-FLD method has been developed and validated for the quantification of Parishin and its metabolites in rat plasma.[3] The method demonstrates good linearity, precision, accuracy, and recovery.
Table 1: Linearity and Sensitivity of the UHPLC-FLD Method [3]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) |
| Gastrodin (GAS) | 2.5 - 5000 | > 0.999 | 0.6 |
| p-hydroxybenzyl alcohol (HBA) | 2.5 - 5000 | > 0.999 | 0.8 |
| Parishin B (PB) | 2.5 - 5000 | > 0.999 | 1 |
| Parishin C (PC) | 2.5 - 5000 | > 0.999 | 1 |
| Parishin (PA) | 2.5 - 5000 | > 0.999 | 1 |
Table 2: Precision and Accuracy of the UHPLC-FLD Method [3]
| Analyte | Concentration (ng/mL) | Precision (RSD, %) | Accuracy (RE, %) |
| GAS | 5 | < 6% | < ±14% |
| 50 | < 6% | < ±14% | |
| 500 | < 6% | < ±14% | |
| HBA | 5 | < 6% | < ±14% |
| 50 | < 6% | < ±14% | |
| 500 | < 6% | < ±14% | |
| PB | 5 | < 6% | < ±14% |
| 50 | < 6% | < ±14% | |
| 500 | < 6% | < ±14% | |
| PC | 5 | < 6% | < ±14% |
| 50 | < 6% | < ±14% | |
| 500 | < 6% | < ±14% | |
| PA | 5 | < 6% | < ±14% |
| 50 | < 6% | < ±14% | |
| 500 | < 6% | < ±14% |
Table 3: Recovery and Matrix Effect [3]
| Analyte | Recovery (%) | Matrix Effect (%) |
| GAS | > 80% | Almost Free |
| HBA | > 80% | Almost Free |
| PB | > 80% | Almost Free |
| PC | > 80% | Almost Free |
| PA | > 80% | Almost Free |
Application
This validated UHPLC-FLD method was successfully applied to a pharmacokinetic study of Parishin in rats after intragastric administration.[3] The results of such studies are crucial for understanding the in vivo behavior of Parishin and for the development of drugs containing this compound.
The described UHPLC-FLD method provides a reliable and efficient tool for the quantitative determination of Parishin and its key metabolites in plasma. The simple sample preparation, high sensitivity, and successful application in pharmacokinetic studies make it a valuable protocol for researchers, scientists, and professionals in drug development.
References
- 1. Analysis of the metabolic profile of parishin by ultra-performance liquid chromatography/quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive analysis of parishin and its metabolites in rat plasma using ultra high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Techniques for the Isolation and Purification of Parishin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Parishin and its derivatives are a class of polyphenolic glucosides primarily found in the traditional Chinese medicine plant, Gastrodia elata Blume, and have also been identified in other plants like Maclura tricuspidata[1][2][3]. These compounds, which include Parishin A, B, C, and E, are esters of citric acid and gastrodin[4]. They are recognized for their significant biological and pharmacological activities, including neuroprotective effects, making them promising candidates for treating neurological disorders such as Alzheimer's disease[1][4]. The effective isolation and purification of these derivatives are crucial for further research and drug development. This document provides detailed protocols for their extraction, fractionation, and chromatographic purification.
Extraction Protocols
The initial step in isolating Parishin derivatives involves extracting the compounds from the raw plant material. The choice of method can significantly impact the yield and purity of the crude extract.
Protocol 1.1: Conventional Solvent Extraction with Reflux This is a standard and widely used method for extracting Parishin derivatives from dried plant material.
Methodology:
-
Obtain dried and powdered plant material, such as Gastrodia elata rhizomes[1].
-
Place the powdered material (e.g., 4.4 kg) in a large reaction vessel[1].
-
Add 95% ethanol in a suitable ratio (e.g., 3 repetitions with 6 L each)[1].
-
Heat the mixture with reflux for 2-3 hours for each extraction cycle.
-
After each cycle, filter the mixture to separate the solvent extract from the plant residue.
-
Combine the ethanol extracts from all cycles[1].
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[1].
Protocol 1.2: Subcritical Water Extraction (SWE) SWE is a green extraction technique that uses water at elevated temperatures and pressures to extract bioactive compounds, offering an alternative to organic solvents[5].
Methodology:
-
Place the powdered Gastrodiae Rhizoma into the extraction vessel.
-
Set the extraction parameters based on the target derivative. For example:
-
Perform the extraction using a subcritical water extraction system.
-
Collect the aqueous extract containing the target compounds. This method can increase the yield of Parishin B and C compared to conventional methods, partly due to the conversion of Parishin A[5].
Table 1: Comparison of Extraction Yields for Parishin B and C
This table summarizes the optimized yields obtained using Subcritical Water Extraction (SWE) compared to other methods[5].
| Compound | Extraction Method | Yield (mg/g of plant material) |
| Parishin B | Subcritical Water Extraction (SWE) | 7.46 ± 0.18 |
| Heating Reflux Extraction | ~5.7 | |
| Ultrasound Assisted Extraction | ~2.5 | |
| Parishin C | Subcritical Water Extraction (SWE) | 5.27 ± 0.07 |
| Heating Reflux Extraction | ~2.0 | |
| Ultrasound Assisted Extraction | ~0.9 |
Preliminary Fractionation Protocol
After obtaining the crude extract, it is fractionated to separate compounds based on their polarity, which helps to simplify the subsequent purification steps.
Protocol 2.1: Liquid-Liquid Partitioning This protocol separates the crude extract into fractions with different polarities.
Methodology:
-
Take the concentrated crude extract (e.g., 539.5 g) and dissolve it in deionized water[1].
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. a. First, extract with n-hexane to remove non-polar compounds like lipids and chlorophylls. Repeat this step three times. b. Next, partition the remaining aqueous layer with ethyl acetate to extract compounds of intermediate polarity. Repeat three times. c. Finally, partition the aqueous layer with n-butanol to extract polar glycosides, including Parishin derivatives[1]. Repeat three times.
-
Collect and concentrate each solvent fraction (n-hexane, ethyl acetate, and n-butanol) separately under reduced pressure. The n-butanol fraction is typically enriched with Parishin derivatives and is used for further purification[1].
Chromatographic Purification Protocols
Chromatography is the core technique for isolating individual Parishin derivatives from the enriched fraction. A combination of different chromatographic methods is often necessary to achieve high purity.
Protocol 3.1: Silica Gel Column Chromatography (CC) This is a fundamental chromatographic technique used for the initial separation of compounds from the n-butanol fraction.
Methodology:
-
Select a glass column of appropriate size and dry-pack it with silica gel (e.g., 230-400 mesh)[6].
-
Dissolve the dried n-butanol extract (e.g., 86.21 g) in a minimal amount of methanol[1].
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elute the column with a stepwise or linear gradient of dichloromethane (DCM) and methanol (MeOH), starting from 100% DCM and gradually increasing the proportion of MeOH (e.g., DCM/MeOH from 1:0 to 0:1, v/v)[1].
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing similar compound profiles for further purification[1].
Protocol 3.2: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a preparative liquid-liquid chromatography technique that avoids solid stationary phases, making it ideal for purifying polar compounds like Parishin derivatives with high recovery[7][8].
Methodology:
-
Solvent System Selection: Prepare a two-phase solvent system. A common system for related compounds is n-butanol-ethyl acetate-water (e.g., 2:3:5, v/v/v)[8]. The phases should be thoroughly mixed and allowed to separate.
-
Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase). Then, pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the partially purified sample (e.g., 400 mg of water extract) in a mixture of the upper and lower phases[7]. Inject the sample into the column.
-
Elution and Fractionation: Continue pumping the mobile phase and collect fractions based on the detector response (e.g., UV absorbance).
-
Analysis: Analyze the collected fractions for purity and content using HPLC. This method has been successfully used to isolate Parishin A, B, C, and E from a water extract of Gastrodia elata[7].
Table 2: Example Yield of Parishin Derivatives from G. elata using HSCCC
This table shows the amount of purified compounds obtained from 400 mg of a water extract[7].
| Compound | Isolated Amount (mg) |
| Parishin E | 6.0 |
| Parishin B | 7.8 |
| Parishin C | 3.2 |
| Parishin A | 7.3 |
| Gastrodin | 15.3 |
Protocol 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Prep-HPLC is the final polishing step to obtain Parishin derivatives with very high purity (>95%).
Methodology:
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the fraction from the previous purification step in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the Prep-HPLC system. Run the gradient elution method and collect the peaks corresponding to the target Parishin derivatives.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. The remaining pure compound can be lyophilized to yield a stable powder. Structural elucidation is then typically performed using NMR and high-resolution mass spectrometry[1][4].
Visualization of the Workflow
The following diagram illustrates the general workflow for the isolation and purification of Parishin derivatives.
Caption: General workflow for isolating Parishin derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [논문]Extraction of parishin B and parishin C from Gastrodiae Rhizoma by subcritical water technology [scienceon.kisti.re.kr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of gastrodin from the Chinese medicinal plant Gastrodia elata by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Parishin A: A Promising Natural Compound in Oral Squamous Cell Carcinoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive form of cancer with significant morbidity and mortality rates. The quest for more effective and less toxic therapeutic agents has led researchers to explore natural compounds. Parishin A, a phenolic glucoside isolated from the traditional Chinese medicinal herb Gastrodia elata, has emerged as a compound of interest due to its potential anti-cancer properties. This document provides detailed application notes and protocols based on current research for investigating the effects of Parishin A on OSCC.
Mechanism of Action
Recent studies indicate that Parishin A inhibits the proliferation, migration, and invasion of OSCC cells.[1][2][3][4] The primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[1][2][5] Parishin A has been shown to decrease the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby attenuating downstream signaling and inhibiting cancer progression.[1][2][3][4][5] Furthermore, Parishin A has been observed to modulate markers of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis.[1][2][4] Treatment with Parishin A leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of Parishin A on OSCC cell lines, specifically YD-10B and Ca9-22.
Table 1: Effect of Parishin A on OSCC Cell Viability
| Cell Line | Parishin A Concentration (µM) | Inhibition of Cell Viability (%) |
| YD-10B | 20 | Significant Reduction |
| 40 | Significant Reduction | |
| 60 | Significant Reduction | |
| 80 | Significant Reduction | |
| Ca9-22 | 20 | Significant Reduction |
| 40 | Significant Reduction | |
| 60 | Significant Reduction | |
| 80 | Significant Reduction | |
| Normal Human Gingival Fibroblasts | Up to 80 | No significant effect |
Note: Significant reductions were observed in a dose- and time-dependent manner.[1][3][4]
Table 2: Effect of Parishin A on OSCC Cell Colony Formation, Migration, and Invasion
| Assay | Cell Line | Parishin A Concentration (µM) | Observed Effect |
| Colony Formation | YD-10B, Ca9-22 | ≥40 | Dose-dependent decrease |
| Migration (Wound Healing) | YD-10B, Ca9-22 | ≥40 | Dose-dependent suppression of wound closure |
| Invasion (Matrigel) | YD-10B, Ca9-22 | ≥40 | Dose-dependent suppression of invasion |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the effect of Parishin A on the viability of OSCC cells.
Materials:
-
OSCC cell lines (e.g., YD-10B, Ca9-22)
-
Normal human gingival fibroblasts (as a control)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Parishin A (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed OSCC cells and normal human gingival fibroblasts into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of Parishin A (e.g., 0, 20, 40, 60, 80 µM) for 24, 48, and 72 hours. The final DMSO concentration should be less than 0.1%.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (0 µM Parishin A) group.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of OSCC cells after treatment with Parishin A.
Materials:
-
OSCC cell lines
-
6-well plates
-
Cell culture medium
-
Parishin A
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 cells per well in 6-well plates.
-
Treat the cells with different concentrations of Parishin A (e.g., 0, 20, 40, 60, 80 µM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing Parishin A every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Wound Healing Assay (Migration Assay)
This method assesses the migratory ability of OSCC cells.
Materials:
-
OSCC cell lines
-
6-well plates
-
200 µL pipette tip
-
Cell culture medium
-
Parishin A
Procedure:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Parishin A.
-
Capture images of the wound at 0 and 12 hours post-wounding.
-
Measure the wound width at different points and calculate the percentage of wound closure.
Matrigel Invasion Assay
This assay measures the invasive potential of OSCC cells through a basement membrane matrix.
Materials:
-
OSCC cell lines
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium
-
Parishin A
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30 minutes to allow for gelling.
-
Resuspend OSCC cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add complete medium containing different concentrations of Parishin A to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT/mTOR pathway and EMT.
Materials:
-
OSCC cells treated with Parishin A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows described.
Caption: Parishin A inhibits the PI3K/AKT/mTOR signaling pathway in OSCC.
Caption: General experimental workflow for studying Parishin A in OSCC.
Caption: Logical relationship of Parishin A's effects on OSCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Pharmacokinetics of Parishin in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parishin, a key bioactive component isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated various pharmacological activities, including neuroprotective effects.[1][2] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Parishin in rats, covering analytical methodologies, in vivo experimental design, and data analysis.
I. Analytical Methods for Quantification of Parishin in Rat Plasma
The accurate quantification of Parishin and its metabolites in biological matrices is fundamental to pharmacokinetic studies. Two primary analytical methods have been successfully employed: Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
UHPLC-FLD Method
A sensitive and rapid UHPLC-FLD method has been developed for the quantification of Parishin and its main metabolites, including gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C.[3] This method leverages the autofluorescence of the analytes for detection.
Instrumentation:
-
UHPLC system with a fluorescence detector.
Chromatographic Conditions:
Performance:
-
Linearity Range: 2.5–5000 ng/mL[3]
-
Limit of Detection (LOD): 0.6–1 ng/mL for various metabolites[3]
-
Recovery: >80%[3]
-
Precision (RSD): within ±6%[3]
-
Accuracy (RE): within ±14%[3]
UHPLC-MS/MS Method
For higher selectivity and sensitivity, a UHPLC-MS/MS method is recommended. This technique allows for the simultaneous quantification of multiple components from Gastrodiae Rhizoma extract, including Parishin A, B, C, and E, in rat plasma.[4]
Instrumentation:
-
UHPLC system coupled with a tandem mass spectrometer (e.g., AB Sciex Triple Quad™ 4500).[5]
Sample Preparation:
-
Protein precipitation using methanol is a common and effective method for sample cleanup.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters ACQUITY UPLC® HSS T3 column.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Ionization Mode: Negative ion mode for Parishin A (m/z 995.1-726.9) and its metabolite gastrodin (m/z 331.1-123.0).[5]
Performance:
-
Linearity: Correlation coefficients (r) > 0.9941.[4]
-
Precision: Below 8.88%.[4]
-
Accuracy: -13.74% to 12.76%.[4]
-
Extraction Recovery: 66.78% to 114.2%.[4]
-
Matrix Effects: 63.65% to 117.61%.[4]
II. Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used.[6][7]
-
Health Status: Healthy, specific-pathogen-free (SPF) grade animals.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[8]
-
Housing: Standard polypropylene cages under controlled temperature (22 ± 2 °C) and a 12-hour light/dark cycle, with free access to standard chow and water.[8]
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[8]
Dosing and Administration
-
Routes of Administration:
-
Intravenous (IV): For determining absolute bioavailability. The drug is typically administered via the tail vein.
-
Oral (PO): By oral gavage to assess oral absorption.[9]
-
-
Dosage: Dosages can vary depending on the study's objectives. Previous studies have used doses ranging from 72.5 to 220 mg/kg for Parishin.[6]
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from the jugular vein, tail vein, or via cardiac puncture at the termination of the study.[8][9]
-
Time Points: A typical sampling schedule for an IV study might include 5, 15, 30, 60, 120, and 240 minutes post-dose. For an oral study, time points could be 15, 30, 60, 120, 240, and 360 minutes.[7]
-
Sample Processing:
Plasma Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., astragalin, 1 µg/mL).[4]
-
Vortex the mixture for 1 minute.[4]
-
Add 800 µL of methanol to precipitate the proteins and vortex for 5 minutes.[4]
-
Centrifuge the sample at 12,000 × g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in 150 µL of 50% methanol.[4]
-
Vortex for 5 minutes and then centrifuge for 10 minutes.[4]
-
Inject the supernatant into the UHPLC system.[4]
III. Data Presentation
Pharmacokinetic Parameters of Parishin in Rats
The following table summarizes key pharmacokinetic parameters of Parishin and its metabolites following intragastric administration.
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| Parishin | - | - | - | - |
| Gastrodin | - | - | - | - |
| p-hydroxybenzyl alcohol | - | - | - | - |
| Parishin B | - | - | - | - |
| Parishin C | - | - | - | - |
Note: Specific quantitative values for Tmax, Cmax, AUC, and t1/2 were not consistently reported across the initial search results in a comparable format. The bioavailability of Parishin has been reported to be approximately 14%.[6]
IV. Visualizations
Experimental Workflow for Pharmacokinetic Study of Parishin in Rats
Caption: Workflow of a typical pharmacokinetic study of Parishin in rats.
Metabolic Pathway of Parishin
Caption: Parishin is metabolized into several active metabolites in rats.[6]
V. Data Analysis and Interpretation
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) should be calculated using non-compartmental analysis.[8] Software such as WinNonlin or similar programs can be used for this purpose. The bioavailability of Parishin can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration. It has been noted that an integrated pharmacokinetic model may be more suitable for evaluating the holistic pharmacokinetics of Parishin due to its multiple active metabolites.[6]
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive analysis of parishin and its metabolites in rat plasma using ultra high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of Gastrodia elata in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the yield of Parishin K during plant extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Parishin K from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound, a polyphenolic glucoside, is primarily found in the rhizome of Gastrodia elata Blume, a well-known traditional Chinese medicine.[1][2] Other plant sources, such as the twig of Maclura tricuspidata, have also been shown to contain various parishin derivatives.[2][3][4]
Q2: What are the common methods for extracting this compound?
A2: The most common methods for this compound extraction involve solvent extraction using ethanol.[1][5] Techniques such as heating with reflux and sonication are often employed to enhance extraction efficiency.[1][6] Subcritical water extraction has also been explored as an efficient and environmentally friendly alternative.
Q3: Which analytical techniques are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound and its derivatives.[7][8][9] For structural elucidation and more sensitive detection, techniques like HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[2][3]
Q4: What are the known biological activities of Parishin compounds?
A4: Parishin compounds, including this compound, are known for their neuroprotective effects.[1] They are being investigated for potential therapeutic applications in neurological disorders such as Alzheimer's disease.[1] Some parishin derivatives have also been shown to have potential in treating conditions like rheumatoid arthritis and certain types of cancer.[5][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. | This compound is a polar compound. Use polar solvents like ethanol or methanol. An ethanol-water mixture (e.g., 41-70% ethanol) can be more effective than absolute ethanol.[11][12] |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Optimize extraction time and temperature. Reflux extraction for 1-2 hours is common.[5] However, prolonged exposure to high temperatures can lead to degradation.[13] | |
| Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. | Grind the dried plant material into a fine powder to increase the surface area for extraction.[14] | |
| Degradation of this compound: this compound may be unstable under the extraction conditions (e.g., high temperature, presence of enzymes). | Consider using milder extraction techniques like sonication at a controlled temperature. Also, ensure rapid inactivation of plant enzymes by proper drying or initial solvent treatment. | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound. | Employ a multi-step extraction process. Start with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent like ethanol.[1] |
| Presence of Pigments and Other interfering substances: Chlorophyll and other pigments can interfere with analysis. | Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, origin, and storage conditions of the plant material. | Use plant material from a consistent source and store it under proper conditions (cool, dry, and dark) to minimize chemical changes. |
| Incomplete Solvent Removal: Residual solvent in the final extract can affect quantification. | Ensure complete removal of the extraction solvent using a rotary evaporator under reduced pressure.[5] |
Quantitative Data Summary
The following tables summarize quantitative data on this compound and related compound extraction from various studies.
Table 1: Comparison of Extraction Yields for Parishin Compounds from Gastrodia elata
| Extraction Method | Solvent | Temperature (°C) | Duration | Yield | Reference |
| Reflux Extraction | 95% Ethanol | Reflux | Not Specified | Not specified for this compound | [1] |
| Reflux Extraction | 50% Ethanol | Reflux | 2 x 1 hour | 19.18% (for ginger-processed G. elata) | [5] |
| Optimized Extraction | 41% Ethanol | Not Specified | 46.60 min | Optimized for multiple gastrodin-type components | [11] |
| Subcritical Water Extraction | Water | 118 | 50 min | 7.46 ± 0.18 mg/g (Parishin B) | [15] |
| Subcritical Water Extraction | Water | 145 | 23 min | 5.27 ± 0.07 mg/g (Parishin C) | [15] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Gastrodia elata
-
Sample Preparation:
-
Dry the rhizomes of Gastrodia elata at 60°C for 48 hours.[16]
-
Grind the dried rhizomes into a fine powder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 800 mL of 50% ethanol (1:8 solid-to-liquid ratio).[5]
-
Heat the mixture to reflux and maintain for 1 hour.[5]
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue with another 800 mL of 50% ethanol for 1 hour to maximize yield.[5]
-
Combine the filtrates from both extractions.
-
-
Solvent Removal:
-
Concentrate the combined extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.[5]
-
-
Purification (Optional):
-
The concentrated aqueous extract can be further purified using liquid-liquid partitioning. Sequentially partition the extract with n-hexane, ethyl acetate, and n-butanol.[1] The parishin derivatives are typically enriched in the n-butanol fraction.[1]
-
The n-butanol fraction can be subjected to column chromatography (e.g., silica gel) for further isolation of this compound.[1]
-
-
Quantification:
-
Analyze the final extract or purified fraction using HPLC to determine the concentration of this compound.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction, purification, and analysis.
Signaling Pathway Involving Parishin A
Note: This pathway has been demonstrated for Parishin A and may be relevant for researchers studying the biological activity of related parishin compounds like this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Parishin A.[10]
References
- 1. Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A concise review of quantification methods for determination of vitamin K in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Sorghum Kafirin Extraction Conditions and Identification of Potential Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. neb.com [neb.com]
- 15. [논문]Extraction of parishin B and parishin C from Gastrodiae Rhizoma by subcritical water technology [scienceon.kisti.re.kr]
- 16. A novel alcohol steamed preparation from Gastrodia elata Blume: Pharmacological assessment of a functional food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Parishin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Parishin and its analogues (Parishin A, B, C, and E). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Parishin analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of Parishin analysis in biological matrices like plasma, endogenous substances such as phospholipids, salts, and metabolites can suppress or enhance the ionization of Parishin, leading to inaccurate quantification.[1] This can manifest as poor accuracy, imprecision, and non-linearity in your results.
Q2: What is a common and effective sample preparation technique to minimize matrix effects for Parishin analysis in plasma?
A2: A widely used and effective method is protein precipitation. A study detailing the simultaneous quantification of Parishin A, B, C, and E in rat plasma utilized a simple one-step protein precipitation with methanol.[2] This method is advantageous due to its simplicity, speed, and ability to remove a large portion of proteinaceous interferences.
Q3: I am observing significant signal suppression for Parishin. What are the likely causes and how can I troubleshoot this?
A3: Signal suppression is a common matrix effect. Potential causes include:
-
Co-eluting Phospholipids: These are common culprits in plasma samples.
-
High Salt Concentration: Salts from buffers or the biological matrix can interfere with ionization.
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization.
To troubleshoot, consider the following:
-
Optimize Chromatography: Adjust the gradient elution to better separate Parishin from the interfering components.
-
Improve Sample Cleanup: While protein precipitation is effective, for persistent issues, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Check and Clean the Ion Source: Regular maintenance of the mass spectrometer is crucial for optimal performance.
Q4: How do I choose an appropriate internal standard (IS) for Parishin analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Parishin. SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, thus providing the most accurate correction.[3] However, if a SIL-IS for Parishin is not available, a structural analog can be used. For instance, a published method for the analysis of Parishins A, B, C, and E successfully employed Bergenin as an internal standard.[2] When using a structural analog, it is crucial to ensure it has similar chromatographic behavior and ionization characteristics to Parishin.
Q5: How can I assess the stability of Parishin in my plasma samples?
A5: Parishin stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:
-
Freeze-Thaw Stability: Assess the impact of repeated freezing and thawing cycles on Parishin concentration.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of Parishin in the matrix at room temperature for a period reflecting the sample handling time.
-
Long-Term Stability: Determine the stability of Parishin in the matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
A study on Parishins A, B, C, and E found them to be stable in rat plasma under various conditions, including three freeze-thaw cycles, 12 hours at room temperature, and 30 days at -70°C.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Parishin | 1. Column Overload2. Incompatible Injection Solvent3. Column Degradation4. Secondary Interactions with Stationary Phase | 1. Dilute the sample or inject a smaller volume.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Replace the analytical column.4. Add a small amount of a competing agent (e.g., trifluoroacetic acid, if compatible with MS) to the mobile phase. |
| High Variability in Internal Standard (IS) Response | 1. Inconsistent Sample Preparation2. IS Adsorption to Vials/Tubing3. IS Degradation4. Inconsistent Ionization | 1. Ensure precise and consistent pipetting during sample preparation.2. Use low-adsorption vials and tubing.3. Check the stability of the IS in the matrix and solvent.4. Clean the ion source and optimize MS parameters. |
| Inconsistent Retention Times for Parishin | 1. Column Equilibration Issues2. Mobile Phase Preparation Inconsistency3. Pump Malfunction4. Column Temperature Fluctuation | 1. Ensure the column is adequately equilibrated between injections.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the LC pump for leaks and ensure proper functioning.4. Use a column oven to maintain a stable temperature. |
| Carryover of Parishin in Blank Injections | 1. Contamination of Autosampler2. Strong Adsorption of Parishin to Column or Tubing | 1. Use a stronger needle wash solution and increase the wash volume/time.2. Flush the LC system with a strong solvent. Consider using a guard column. |
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
This protocol is based on a validated method for the quantification of Parishin A, B, C, and E in rat plasma.[2]
Materials:
-
Rat plasma samples
-
Methanol (LC-MS grade)
-
Bergenin solution (Internal Standard, 500 ng/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 20 µL of the Bergenin internal standard solution (500 ng/mL).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% aqueous phase).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters are adapted from a validated method for Parishin analysis and can serve as a starting point for method development.[2]
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2.0 min: 2% B
-
2.0-5.0 min: 2% to 15% B
-
5.0-7.0 min: 15% to 35% B
-
7.0-8.0 min: 35% to 98% B (wash)
-
8.0-10.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Parishin A | 995.5 | 727.0 | -26.9 | -25.0 |
| Parishin B | 727.0 | 459.0 | -21.6 | -22.9 |
| Parishin C | 727.0 | 161.1 | -20.0 | -42.9 |
| Parishin E | 459.0 | 161.1 | -20.0 | -34.9 |
| Bergenin (IS) | 327.0 | 192.0 | -115.0 | -27.9 |
Quantitative Data Summary
The following tables summarize the validation data from a published LC-MS/MS method for the analysis of Parishins in rat plasma.[2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Parishin A | 1.37 - 333.0 | > 0.995 | 1.37 |
| Parishin B | 1.37 - 333.0 | > 0.995 | 1.37 |
| Parishin C | 1.37 - 333.0 | > 0.995 | 1.37 |
| Parishin E | 1.37 - 3330.0 | > 0.995 | 1.37 |
Table 2: Precision and Accuracy
| Compound | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Parishin A | 2.74 | 8.2 | 9.5 | -3.1 |
| 66.6 | 5.1 | 6.3 | 2.5 | |
| 266.4 | 4.3 | 5.8 | -1.7 | |
| Parishin B | 2.74 | 7.5 | 8.9 | -2.4 |
| 66.6 | 4.8 | 5.9 | 1.9 | |
| 266.4 | 3.9 | 5.2 | -1.1 | |
| Parishin C | 2.74 | 8.8 | 10.1 | -3.5 |
| 66.6 | 5.5 | 6.8 | 2.9 | |
| 266.4 | 4.6 | 6.1 | -2.0 | |
| Parishin E | 2.74 | 9.1 | 10.5 | -3.8 |
| 666 | 6.0 | 7.3 | 3.2 | |
| 2664 | 5.0 | 6.5 | -2.3 |
Table 3: Matrix Effect and Extraction Recovery
| Compound | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Parishin A | 2.74 | 92.4 ± 4.1 | 85.7 ± 3.8 |
| 266.4 | 95.1 ± 3.8 | 88.2 ± 3.5 | |
| Parishin B | 2.74 | 93.1 ± 4.5 | 86.3 ± 4.1 |
| 266.4 | 96.3 ± 4.1 | 89.1 ± 3.8 | |
| Parishin C | 2.74 | 91.8 ± 4.9 | 84.9 ± 4.5 |
| 266.4 | 94.7 ± 4.3 | 87.6 ± 4.0 | |
| Parishin E | 2.74 | 90.5 ± 5.2 | 83.8 ± 4.8 |
| 2664 | 93.8 ± 4.6 | 86.8 ± 4.3 |
Visualizations
References
Refinement of dosage for in vivo studies with Parishin K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parishin K and its analogues (e.g., Parishin, Parishin A, Parishin C) in in vivo studies.
Disclaimer: The scientific literature predominantly refers to Parishin, Parishin A, and Parishin C. "this compound" may be a specific designation from a commercial supplier. The information provided here is based on studies of these closely related compounds and should be adapted as appropriate for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for oral administration?
A1: Based on published studies with Parishin and its analogues, a starting oral dose in the range of 4-20 mg/kg/day is recommended for mice. For anti-aging studies in naturally aged mice, Parishin has been administered daily at 10 mg/kg (low dose) and 20 mg/kg (high dose) via gavage for 8 weeks. In studies investigating antidepressant-like effects, Parishin C was orally administered to mice at 4 and 8 mg/kg. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.
Q2: What is the known toxicity profile of Parishin compounds?
A2: Parishin compounds are generally considered to have low toxicity. A 28-day oral toxicity study in mice using a water extract of Gastrodia elata Blume, the natural source of Parishins, established a No-Observed-Adverse-Effect Level (NOAEL) of at least 8065 mg/kg/day.[1][2] This suggests a wide safety margin for oral administration. However, it is crucial to conduct preliminary toxicity studies with the specific this compound compound being used, especially when using different administration routes or novel formulations.
Q3: How should I prepare this compound for oral administration?
A3: The preparation method depends on the solubility of your specific this compound compound. For Parishin, researchers have successfully dissolved it in 0.9% saline to form a suspension for oral gavage. For compounds with lower aqueous solubility, a common vehicle for oral administration of phenolic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to prepare the working solution fresh daily and use sonication to aid dissolution if necessary.[3]
Q4: Is there information on intravenous (IV) or subcutaneous (SC) administration of this compound?
A4: Currently, there is limited specific information in the scientific literature regarding the intravenous or subcutaneous administration of this compound or its close analogues. Due to the generally poor water solubility of phenolic glycosides, developing a suitable formulation for parenteral administration can be challenging. A potential vehicle for IV administration of poorly soluble compounds is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[4] However, extensive formulation development and tolerability studies are required before in vivo use. It is critical to ensure the complete solubility of the compound in the chosen vehicle to prevent precipitation and potential embolism.
Q5: What are the known signaling pathways affected by Parishin compounds?
A5: Parishin and its analogues have been shown to modulate several key signaling pathways, including:
-
Klotho/FoxO1 Pathway: Parishin has been demonstrated to upregulate the expression of Klotho, which in turn increases the expression of FoxO1, playing a role in its anti-aging effects.[5]
-
PI3K/AKT/mTOR Pathway: Parishin A has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR in oral squamous cell carcinoma cells, suggesting its role in cancer therapy.[6]
-
MAPK Signaling Pathway: Macluraparishin C, a Parishin analogue, has been found to downregulate the protein expressions of the MAPK cascade, including ERK, JNK, and p38, contributing to its neuroprotective effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability after Oral Administration | Poor aqueous solubility of this compound. | Optimize the formulation. Consider using a vehicle containing solubilizing agents like DMSO, PEG300, and Tween 80.[3] Nanoformulation strategies, such as developing nanocrystals or nanoemulsions, can also significantly improve the bioavailability of poorly soluble natural products.[7] |
| First-pass metabolism in the liver. | Co-administration with inhibitors of relevant metabolic enzymes could be explored, but this requires extensive preliminary investigation. Alternatively, consider administration routes that bypass the liver, such as intravenous or subcutaneous injection, after appropriate formulation development. | |
| Precipitation of Compound in Vehicle | The compound has exceeded its solubility limit in the chosen solvent. | Decrease the concentration of this compound in the vehicle. Use sonication or gentle heating to aid dissolution.[3] Prepare fresh solutions for each administration. For intravenous use, ensure the compound remains soluble upon dilution with blood by performing in vitro plasma stability tests. |
| The pH of the vehicle is not optimal for solubility. | Test the solubility of this compound at different pH values and adjust the vehicle pH accordingly, ensuring it remains within a physiologically tolerable range for the chosen administration route. | |
| Inconsistent In Vivo Efficacy | Variability in gavage technique. | Ensure consistent administration volume and technique across all animals. For oral gavage, ensure the tip of the gavage needle reaches the stomach to prevent administration into the esophagus or lungs. |
| Degradation of the compound in the formulation. | Prepare fresh formulations daily. Store the stock compound under recommended conditions (e.g., -20°C for powder).[3] | |
| Inter-individual differences in animal metabolism. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. | |
| Observed Adverse Effects (e.g., irritation at the injection site) | The vehicle is causing local toxicity. | Conduct a vehicle tolerability study by administering the vehicle alone to a control group of animals. If adverse effects are observed, consider alternative, less irritating vehicles. For intravenous administration, a slow infusion rate is recommended to minimize vascular irritation.[8] |
| The compound itself has off-target effects at the administered dose. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose to a level that provides efficacy without significant side effects. |
Quantitative Data Summary
Table 1: In Vivo Oral Dosages of Parishin and its Analogues
| Compound | Animal Model | Dosage | Route | Application | Reference |
| Parishin | Naturally aged C57B/L6 mice | 10 mg/kg/day and 20 mg/kg/day | Gavage | Anti-aging | [5] |
| Parishin C | CSDS-induced depressive mice | 4 mg/kg and 8 mg/kg | Oral | Antidepressant |
Table 2: Toxicological Data for Gastrodia elata Extract
| Substance | Animal Model | Parameter | Value | Route | Duration | Reference |
| Water extract of Gastrodia elata Blume | Male and female mice | NOAEL | ≥ 8065 mg/kg/day | Oral | 28 days | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Saline Suspension
-
Materials: this compound powder, 0.9% sterile saline, appropriate size oral gavage needles, syringes, balance, vortex mixer, sonicator.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Add the required volume of 0.9% saline to the powder.
-
Vortex vigorously to create a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid dispersion.
-
Prepare the suspension fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Preparation and Oral Administration of this compound in a Solubilizing Vehicle
-
Materials: this compound powder, DMSO, PEG300, Tween 80, 0.9% sterile saline, appropriate size oral gavage needles, syringes, balance, vortex mixer.
-
Preparation of Dosing Solution (for a final concentration of 5 mg/mL): [3]
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound.
-
Add the this compound to the vehicle.
-
Vortex thoroughly to dissolve the compound. Sonication may be used if necessary.
-
Ensure the solution is clear before administration.
-
Prepare the solution fresh before use.
-
-
Oral Administration:
-
Follow the same procedure as described in Protocol 1 for oral gavage.
-
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound and its analogues.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for inconsistent in vivo effects of this compound.
References
- 1. Safety evaluation of water extract of Gastrodia elata Blume: Genotoxicity and 28-day oral toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parishin | TargetMol [targetmol.com]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parishin alleviates vascular ageing in mice by upregulation of Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Artifacts in Parishin K Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential experimental artifacts when working with Parishin K in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polyphenolic glucoside, a derivative of Parishin, which is a natural compound found in the plant Gastrodia elata. While research on Parishin derivatives like Parishin A and C has shown neuroprotective and anti-cancer properties, specific biological activities and mechanisms of action for this compound are still under investigation. One study has suggested that its protective effects may differ from other Parishin derivatives at similar concentrations.
Q2: What are the common types of cell-based assays used for compounds like this compound?
Common cell-based assays for evaluating the bioactivity of natural compounds like this compound include:
-
Cytotoxicity and Cell Viability Assays: To determine the effect of the compound on cell survival and proliferation. Common examples include MTT, MTS, and LDH release assays.
-
Neuroprotection Assays: To assess the compound's ability to protect neuronal cells from toxins or oxidative stress.
-
Anti-inflammatory Assays: To measure the compound's effect on inflammatory pathways.
-
Cell Signaling Assays: To investigate the mechanism of action by measuring the activity of specific signaling pathways, such as MAPK/ERK.[1]
Q3: What are the most common sources of experimental artifacts when working with this compound and other polyphenolic compounds?
The most frequent artifacts arise from the chemical nature of polyphenolic compounds and their interaction with assay reagents. These include:
-
Assay Interference: Direct chemical reactions with assay components, particularly in colorimetric and fluorescence-based assays.
-
Solubility and Stability Issues: Poor solubility or degradation of the compound in cell culture media.
-
Cellular Stress Responses: Induction of unintended cellular stress due to high concentrations or solvent effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/MTS Assays
Question: My MTT/MTS assay shows increased cell viability at high concentrations of this compound, which contradicts my initial hypothesis. What could be the cause?
Answer: This is a common artifact observed with plant extracts and polyphenolic compounds.[2][3] The tetrazolium salts used in these assays (MTT, MTS) can be chemically reduced by the antioxidant properties of the compound itself, leading to a false-positive signal that is independent of cellular metabolic activity.[4][5]
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound with the MTT or MTS reagent in cell-free media. A color change indicates direct chemical reduction by the compound.
-
Use an Alternative Viability Assay: Switch to an assay with a different detection principle that is less susceptible to interference from reducing compounds. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels, a direct indicator of metabolically active cells.
-
LDH release assay: Measures lactate dehydrogenase released from damaged cells.[1]
-
Real-time impedance-based assays: Monitors cell attachment and proliferation electronically.
-
Direct cell counting (e.g., Trypan Blue exclusion): A straightforward method to quantify viable cells.
-
-
Visual Confirmation: Always visually inspect the cells under a microscope before and after treatment to correlate the assay results with morphological changes like cell shrinkage or detachment.[6]
Summary of Alternative Viability Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-based | Measures cellular ATP levels. | High sensitivity, low interference from compounds. | Lytic to cells, endpoint assay. |
| LDH Release | Measures LDH in the supernatant of damaged cells. | Non-lytic to remaining viable cells. | Less sensitive for early-stage cytotoxicity. |
| Impedance-based | Measures changes in electrical impedance as cells proliferate. | Real-time, non-invasive. | Requires specialized equipment. |
| Cell Counting | Differentiates viable from non-viable cells based on membrane integrity. | Direct and simple. | Low-throughput, subjective. |
Issue 2: High Background or Quenching in Fluorescence-Based Assays
Question: I am observing high background fluorescence or a decrease in signal (quenching) in my fluorescence-based assay after adding this compound. How can I address this?
Answer: Polyphenolic compounds like this compound can exhibit autofluorescence or absorb light at the excitation/emission wavelengths of your fluorescent probes, leading to inaccurate readings.[7][8][9][10][11]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Run a control plate with this compound in your assay buffer without cells or other reagents to determine its intrinsic fluorescence at your assay's wavelengths.
-
Perform a "Pre-Read": If your instrument allows, read the fluorescence of the wells containing this compound before adding the final fluorescent substrate. This background can then be subtracted from the final reading.
-
Use Red-Shifted Dyes: Shift to fluorescent probes that excite and emit at longer wavelengths (far-red or near-infrared) to minimize interference from the natural fluorescence of many small molecules.[7]
-
Increase Fluorophore Concentration: A higher concentration of your fluorescent reporter may overcome the quenching effect.[8]
-
Consider a Luminescence-Based Assay: Luminescent assays are generally less prone to interference from autofluorescent compounds.
Experimental Workflow to Mitigate Fluorescence Interference:
Issue 3: Poor Solubility or Precipitation of this compound in Cell Culture Media
Question: I notice a precipitate in my cell culture wells after adding this compound. How can I improve its solubility and stability?
Answer: The solubility and stability of compounds in aqueous cell culture media can be a significant challenge.[12] Precipitation can lead to inaccurate dosing and may cause cellular stress or toxicity that is not related to the compound's specific biological activity.
Troubleshooting Steps:
-
Optimize the Stock Solution Solvent: While DMSO is a common solvent, test other biocompatible solvents like ethanol or acetone in which this compound may be more soluble. Ensure the final solvent concentration in the culture media is non-toxic to your cells (typically <0.5%).
-
Prepare Fresh Dilutions: Prepare working solutions of this compound fresh from your stock solution immediately before each experiment to minimize degradation.
-
Assess Stability: The stability of this compound in your specific cell culture medium at 37°C can be evaluated over time using analytical methods like HPLC.
-
Use of Pluronic F-68: This non-ionic surfactant can sometimes help to increase the solubility of hydrophobic compounds in aqueous solutions.
Recommended Solvent and Concentration Ranges:
| Solvent | Recommended Max. Final Concentration in Media | Notes |
| DMSO | < 0.5% (v/v) | Most common, but can induce cellular stress at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Can be toxic to some cell lines. |
| Acetone | < 0.1% (v/v) | Lower toxicity than ethanol for some cell types. |
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (using a non-interfering method like an ATP-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a stock solution. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration of this compound.
Experimental Workflow for Cell Viability Assay:
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell culture medium containing this compound.[1]
-
Incubation: Incubate for the required duration to induce cell death in the control group (without this compound).
-
Assessment of Neuroprotection: Measure cell viability using a non-interfering assay (e.g., LDH release or ATP-based assay). A higher viability in the this compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.
-
Mechanistic Studies (Optional): To investigate the mechanism, you can perform Western blotting for key signaling proteins (e.g., phosphorylated and total ERK, JNK, p38) or measure reactive oxygen species (ROS) levels.[1]
Signaling Pathway Potentially Modulated by Parishin Derivatives:
Studies on related compounds like Macluraparishin C suggest that they may exert their neuroprotective effects by modulating antioxidant pathways and the MAPK signaling cascade.[1]
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Large-Scale Synthesis of Parishin Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Parishin compounds. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale chemical synthesis of Parishin A?
The large-scale synthesis of Parishin A, a complex phenolic glucoside, presents several key challenges. These primarily revolve around the multi-step nature of the synthesis which includes the protection of numerous functional groups, the stereoselective formation of glycosidic bonds, and the final deprotection and purification of the target molecule. Specific hurdles include:
-
Protecting Group Strategy: Parishin A contains a central citric acid core and three gastrodin moieties. The hydroxyl and carboxyl groups on citric acid, as well as the hydroxyl groups on the glucose units, must be appropriately protected to ensure selective reactions. The choice of protecting groups is critical to avoid side reactions and ensure they can be removed efficiently without degrading the final product.
-
Glycosylation Reaction: The formation of the O-glycosidic bond between the glucose derivative and 4-hydroxybenzyl alcohol is a critical step. Achieving high yield and stereoselectivity (specifically the β-anomer) on a large scale can be difficult. The Koenigs-Knorr reaction and its modifications are often employed, but these are sensitive to reaction conditions.
-
Esterification: Coupling of the three gastrodin units to the citric acid backbone involves multiple esterification reactions. Driving these reactions to completion on a large scale can be challenging and may require optimized conditions to maximize yield.
-
Purification: The final product and intermediates are often large, polar molecules, which can be challenging to purify on a large scale. Chromatographic methods may be necessary but can be costly and time-consuming for industrial production.
-
Stability: Parishin compounds, being esters, can be susceptible to hydrolysis under non-neutral pH conditions. Ensuring the stability of the final product during purification and storage is crucial.
Q2: What are the common impurities encountered during Parishin synthesis?
Common impurities can arise from various stages of the synthesis and may include:
-
Incomplete Reactions: Unreacted starting materials or intermediates, such as partially esterified citric acid derivatives or unreacted gastrodin.
-
Side Products from Glycosylation: Formation of the α-anomer of the glycosidic bond instead of the desired β-anomer. Orthoester formation can also be a side reaction depending on the glycosylation method.
-
Byproducts from Protecting Group Manipulation: Incomplete deprotection can lead to final products with residual protecting groups. Conversely, harsh deprotection conditions can cause cleavage of the ester or glycosidic linkages.
-
Degradation Products: Hydrolysis of the ester linkages of the Parishin molecule can occur if the compound is exposed to acidic or basic conditions during workup or purification.
Q3: Are there enzymatic or biosynthetic approaches for Parishin synthesis?
While the total chemical synthesis of complex molecules like Parishin is challenging, biosynthetic and enzymatic methods offer potential alternatives. Research has shown the use of UDP-glucosyltransferases for the glycosylation of phenolic compounds to produce glucosides like gastrodin.[1] A chemoenzymatic approach, combining chemical synthesis of the aglycone with enzymatic glycosylation, could be a viable strategy for the large-scale production of Parishin precursors. This can help overcome challenges associated with stereoselectivity in the glycosylation step.
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step (Koenigs-Knorr Reaction)
Symptoms:
-
TLC analysis shows a significant amount of unreacted 4-hydroxybenzyl alcohol.
-
Low recovery of the desired protected gastrodin product after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in the reaction | All glassware must be oven-dried immediately before use. Use anhydrous solvents, and consider drying them over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Glycosyl Donor | Use a freshly prepared and fully characterized glycosyl donor (e.g., acetobromoglucose). Ensure it has been stored under anhydrous conditions and protected from light. |
| Inefficient Promoter | Use a high-purity, freshly opened or prepared promoter (e.g., silver carbonate, silver triflate). The promoter should be finely powdered to maximize surface area. |
| Suboptimal Reaction Temperature | The Koenigs-Knorr reaction is often temperature-sensitive. Experiment with a range of temperatures (e.g., from 0 °C to room temperature) to find the optimal condition for your specific substrates. |
Problem 2: Formation of Multiple Byproducts During Esterification
Symptoms:
-
Multiple spots are observed on the TLC plate after the esterification of the protected citric acid with protected gastrodin.
-
Difficulty in isolating the desired fully substituted Parishin A derivative.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Increase the reaction time and/or temperature. Use a slight excess of the protected gastrodin to drive the reaction to completion. |
| Side Reactions of the Coupling Agent | Optimize the amount of the coupling agent (e.g., DCC, EDC). Use additives like DMAP to improve the reaction rate and minimize side reactions. |
| Steric Hindrance | The bulky nature of the reactants can slow down the reaction. Consider using a more powerful activating agent or a less sterically hindered protecting group strategy if possible. |
Problem 3: Difficult Purification of the Final Parishin Product
Symptoms:
-
Broad peaks or poor separation during column chromatography.
-
Co-elution of the product with impurities.
Possible Causes and Solutions:
| Cause | Solution |
| High Polarity of the Product | Use a more polar mobile phase for reversed-phase chromatography or switch to normal-phase chromatography with an appropriate solvent system. |
| Presence of Similar Impurities | If impurities have similar polarity to the product, consider preparative HPLC for better resolution. Crystallization of the final product, if feasible, can be a highly effective purification method. |
| Product Instability on Silica Gel | Parishin compounds may be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel, or alternative stationary phases like alumina. |
Experimental Protocols
A plausible, though hypothetical, large-scale synthesis of Parishin A is outlined below. This provides a framework for the troubleshooting guide.
Step 1: Synthesis of Protected Gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol derivative)
A modified Koenigs-Knorr reaction is proposed.
-
Protection of Glucose: Acetyl groups are commonly used to protect the hydroxyls of glucose. This is a standard procedure.
-
Formation of Glycosyl Bromide: The protected glucose is reacted with HBr in acetic acid to form the acetobromoglucose.
-
Glycosylation: The acetobromoglucose is reacted with 4-hydroxybenzyl alcohol in the presence of a promoter like silver carbonate in an anhydrous solvent such as dichloromethane or toluene.
-
Purification: The crude product is purified by column chromatography.
Step 2: Protection of Citric Acid
The carboxylic acid groups of citric acid are protected as esters (e.g., benzyl esters) to prevent them from reacting during the subsequent esterification of the hydroxyl group. The hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether).
Step 3: Esterification to form the Parishin A backbone
The protected citric acid is coupled with three equivalents of the protected gastrodin.
-
Activation: The free hydroxyl group of the protected gastrodin is reacted with the protected citric acid using a coupling agent like DCC or EDC in the presence of a catalyst like DMAP.
-
Reaction: The reaction is carried out in an anhydrous aprotic solvent.
-
Purification: The protected Parishin A is purified by column chromatography.
Step 4: Deprotection
All protecting groups (on the glucose moieties and the citric acid core) are removed to yield the final Parishin A. The choice of deprotection method depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol), and benzyl esters can be removed by hydrogenolysis.
Visualizations
Caption: Hypothetical workflow for the total synthesis of Parishin A.
Caption: Troubleshooting logic for low yield in the glycosylation step.
References
Technical Support Center: Method Refinement for Enhancing the Purity of Isolated Parishin K
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated Parishin K from Gastrodia elata.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from Gastrodia elata?
A1: The general strategy involves a multi-step process beginning with solvent extraction of the plant material, followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting extract is then subjected to several rounds of column chromatography, often using different stationary phases, and finally purified to high purity using semi-preparative High-Performance Liquid Chromatography (HPLC).
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: 95% ethanol is commonly used for the initial extraction of this compound from Gastrodia elata powders by heating with reflux. This method is effective in extracting a broad range of phenolic glucosides, including this compound.
Q3: What are the key chromatographic techniques used in this compound purification?
A3: The key techniques are silica gel column chromatography and semi-preparative HPLC. Silica gel chromatography is used for initial fractionation of the crude extract.[1] Subsequent purification is often achieved using a Diaion HP-20 column followed by semi-preparative HPLC with a C18 column to isolate this compound to a high degree of purity.[1]
Q4: How can I monitor the presence and purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of column chromatography. For more accurate assessment of purity and for quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method. The structure and identity of the final purified compound should be confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from plant material. | - Ensure the Gastrodia elata is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.[1]- Optimize the solvent-to-solid ratio. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase).- Column overloading.- Improperly packed column. | - Systematically test different solvent systems with varying polarities using TLC to find the optimal mobile phase for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. Use the wet slurry method for packing. |
| Co-elution of Impurities with this compound in HPLC | - Suboptimal mobile phase gradient.- Inappropriate column chemistry. | - Adjust the gradient slope of the mobile phase (e.g., acetonitrile-water) to improve resolution.[1]- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18) that may offer different selectivity.- Isocratic elution with a fine-tuned solvent composition can sometimes improve the separation of closely eluting compounds.[1] |
| Degradation of this compound during Purification | - Exposure to harsh pH conditions.- High temperatures during solvent evaporation. | - Maintain a neutral pH during extraction and purification steps.- Use a rotary evaporator at a reduced pressure and a water bath temperature below 50°C to remove solvents. |
| Broad or Tailing Peaks in HPLC | - Column contamination or degradation.- Presence of interfering compounds in the sample. | - Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities.- Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC injection. |
Experimental Protocols
Extraction and Partitioning
This protocol describes the initial extraction of this compound from Gastrodia elata.
Table 1: Extraction and Partitioning Parameters
| Parameter | Value |
| Plant Material | 4.4 kg of powdered Gastrodia elata |
| Extraction Solvent | 95% Ethanol |
| Extraction Method | Heating with reflux |
| Number of Extractions | 3 |
| Solvent Volume per Extraction | 6 L |
| Partitioning Solvents | |
| 1. | n-hexane |
| 2. | Ethyl acetate |
| 3. | n-butanol |
Procedure:
-
The powdered Gastrodia elata (4.4 kg) is extracted with 95% ethanol (3 x 6 L) by heating under reflux.
-
The combined ethanol extracts are evaporated under vacuum to yield a concentrated extract (539.5 g).
-
The concentrate is dissolved in water and then sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. The n-butanol extract, which contains this compound, is collected for further purification.[1]
Column Chromatography
This protocol outlines the fractionation of the n-butanol extract.
Table 2: Silica Gel Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient |
| Elution Gradient | 1:0 to 0:1 (v/v) DCM/MeOH |
Procedure:
-
The n-butanol extract (86.21 g) is loaded onto a silica gel column.
-
The column is eluted with a gradient of dichloromethane and methanol, starting from 100% DCM and gradually increasing the proportion of methanol to 100%.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.[1]
Semi-Preparative HPLC Purification
This protocol details the final purification of this compound.
Table 3: Semi-Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile (ACN) and Water |
| Elution Mode | Gradient or Isocratic |
| Example Isocratic Condition | 21% Acetonitrile in Water |
Procedure:
-
Fractions enriched with this compound from the column chromatography step are further purified using a Diaion HP-20 column with a water/methanol gradient.[1]
-
The resulting fractions are then subjected to semi-preparative HPLC.
-
A common mobile phase is a mixture of acetonitrile and water. The exact ratio may need to be optimized, for example, an isocratic elution with 21% acetonitrile in water has been used to purify related parishin derivatives.[1]
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
Validation & Comparative
A Comparative Analysis of Parishin Derivatives from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Parishin derivatives sourced from various plant parts, supported by experimental data. It aims to provide valuable insights for research and development in the fields of pharmacology and natural product chemistry. Parishin and its analogues, a group of polyphenolic glucosides, have garnered significant attention for their potential therapeutic applications, including neuroprotective and anti-inflammatory effects. This analysis focuses on their distribution and concentration in different plant tissues, providing a basis for optimizing extraction and exploring their pharmacological potential.
Quantitative Analysis of Parishin Derivatives
The concentration and composition of Parishin derivatives vary significantly between different plant species and even among different parts of the same plant. This section presents a summary of quantitative data from studies on Maclura tricuspidata and Gastrodia elata, two notable sources of these compounds.
Maclura tricuspidata
A study on Maclura tricuspidata revealed the presence of Parishin A, Parishin B, and two novel derivatives, macluraparishin C and macluraparishin E. The distribution of these compounds across different plant parts was quantified, highlighting the twig, bark, and root as particularly rich sources.[1][2][3]
| Plant Part | Gastrodin (mg/g DW) | Parishin A (mg/g DW) | Parishin B (mg/g DW) | Macluraparishin C (mg/g DW) | Macluraparishin E (mg/g DW) |
| Twig | 2.53 ± 0.11 | 3.28 ± 0.15 | 1.89 ± 0.08 | 1.05 ± 0.04 | 1.21 ± 0.05 |
| Bark | 1.87 ± 0.09 | 2.95 ± 0.13 | 1.62 ± 0.07 | 0.89 ± 0.03 | 1.03 ± 0.04 |
| Root | 1.52 ± 0.07 | 2.51 ± 0.11 | 1.35 ± 0.06 | 0.76 ± 0.03 | 0.88 ± 0.03 |
| Leaves | 0.41 ± 0.02 | 0.68 ± 0.03 | 0.35 ± 0.01 | 0.19 ± 0.01 | 0.22 ± 0.01 |
| Xylem | 0.25 ± 0.01 | 0.42 ± 0.02 | 0.21 ± 0.01 | 0.12 ± 0.01 | 0.14 ± 0.01 |
| Fruit | 0.78 ± 0.04 | 1.23 ± 0.06 | 0.67 ± 0.03 | 0.37 ± 0.01 | 0.43 ± 0.02 |
Data adapted from a 2022 study on Maclura tricuspidata.[1][2][3] The values represent the mean ± standard deviation.
Gastrodia elata
Gastrodia elata, a traditional Chinese medicinal plant, is a well-known source of Parishins.[1][2] A study tracking the accumulation of Parishins during the growth of G. elata provides valuable data on the content of Parishins A, B, C, and E in different parts of the tuber system. The data reveals a dynamic change in Parishin content with the growth stage, with the seed stem generally showing the highest concentrations early on.[4]
| Plant Part (Growth Stage) | Total Parishins (PA+PB+PC+PE) (μg/g) |
| Seed Stem (May) | 2460.61 |
| Seed Stem (December) | 576.18 |
| New Tuber (June) | 495.39 |
| New Tuber (December) | 2352.11 |
| Connecting Stem (August) | 2279.25 |
| Connecting Stem (June) | 602.4 |
Data adapted from a study on the accumulation of active components in Gastrodia elata during growth.[4] Note that these are not direct comparisons of mature plant parts but rather illustrate the dynamic nature of Parishin accumulation.
Experimental Protocols
The following section outlines a generalized methodology for the extraction, isolation, and analysis of Parishin derivatives from plant materials, based on protocols described in the cited literature.
Sample Preparation
-
Collection and Drying: Collect fresh plant material (e.g., twigs, roots, tubers). Clean the material to remove any soil or debris. The plant material can be either freeze-dried or oven-dried at a controlled temperature (e.g., 60°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material in a solvent, typically 70% methanol or ethanol, at room temperature. A common ratio is 1:10 (plant material:solvent, w/v).
-
Agitation: Agitate the mixture for a specified period (e.g., 24 hours) to ensure thorough extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification and Isolation
-
Liquid-Liquid Partitioning: Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the desired fraction (often the ethyl acetate or n-butanol fraction) to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual Parishin derivatives, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid).
Analysis and Identification
-
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS): Use HPLC-QTOF-MS for the identification and quantification of Parishin derivatives. The retention time, UV-Vis spectra, and accurate mass measurements provide the necessary data for identification.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate their chemical structures.[1]
Visualization of Key Processes
To better understand the experimental workflow and the biological context of Parishin derivatives, the following diagrams are provided.
Caption: Experimental workflow for Parishin derivative extraction and analysis.
The biological activities of Parishin derivatives are often linked to their ability to modulate specific signaling pathways. For instance, macluraparishin C has been shown to exert neuroprotective effects by activating antioxidant pathways and modulating the MAPK signaling pathway.[6][7]
Caption: Macluraparishin C modulation of the MAPK signaling pathway.
Concluding Remarks
The presented data underscores the importance of selecting the appropriate plant part for maximizing the yield of specific Parishin derivatives. The twigs and bark of Maclura tricuspidata appear to be promising sources of Parishin A, B and the novel macluraparishins C and E. For Gastrodia elata, the developmental stage of the tuber significantly impacts the Parishin content.
The neuroprotective and anti-inflammatory properties exhibited by certain Parishin derivatives, such as Macluraparishin C and Parishin C, highlight their potential for further investigation in drug development.[6][7][8][9][10] The provided experimental framework offers a foundation for researchers to extract, isolate, and analyze these valuable natural products. Future research should focus on a broader comparative analysis of biological activities of extracts from different plant parts and a deeper elucidation of the structure-activity relationships of individual Parishin derivatives.
References
- 1. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Parishin K Against Oxidative Assault
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of neuroprotective agents to combat the debilitating effects of oxidative stress on the brain, Parishin K and its derivatives have emerged as promising candidates. This guide provides an objective comparison of the neuroprotective efficacy of this compound, specifically Parishin C (PaC) and Macluraparishin C (MPC), against oxidative stress, benchmarked against other known neuroprotective compounds. The supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways are presented to facilitate informed research and development decisions.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and its alternatives have been evaluated in various in vitro and in vivo models of oxidative stress. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their performance in mitigating oxidative damage.
Table 1: In Vivo Neuroprotective Effects Against Cerebral Ischemia
| Compound | Model | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Parishin C (PaC) | Rat MCAO | 100 mg/kg | Significant reduction | Dose-dependent improvement | [1] |
| Edaravone | Rat MCAO | 3 mg/kg | Significant reduction | Improved neurological scores | [1] |
| Resveratrol | Rat MCAO | 30 mg/kg | Significant reduction | Improved neurological function | [2] |
| Curcumin | Rat MCAO | 100 mg/kg | Significant reduction | Ameliorated neurological impairment |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Modulation of Antioxidant Enzymes and Oxidative Stress Markers (In Vivo)
| Compound | Model | SOD Activity | CAT Activity | GSH-Px Activity | MDA Levels | Reference |
| Parishin C (PaC) | Rat MCAO | ↑ | ↑ | ↑ | ↓ | [1] |
| Edaravone | Rat MCAO | - | - | ↑ (GSH) | ↓ | [3][4] |
| Resveratrol | Rat MCAO | ↑ | - | - | ↓ | [2][5][6] |
| Curcumin | Rat MCAO | ↑ | - | ↑ | ↓ | [7] |
SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; ↑: Increased activity/levels; ↓: Decreased levels; -: Not reported in the cited study.
Table 3: In Vitro Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Compound | Concentration | Cell Viability (%) | LDH Release Reduction (%) | Reference |
| Macluraparishin C (MPC) | 10 µM | Increased | Significant reduction | [8][9] |
| Ethanol Extract of Maclura tricuspidata (source of MPC) | 50 µg/mL | Increased | Ameliorated | [8][9] |
| Perilla Oil (alpha-linolenic acid) | 500 µg/mL | Restored to ~95% | Significantly attenuated | [10] |
LDH: Lactate Dehydrogenase
Key Signaling Pathways in this compound's Neuroprotection
This compound exerts its neuroprotective effects through the modulation of critical signaling pathways involved in the cellular response to oxidative stress. The two primary pathways identified are the Nrf2/ARE and MAPK signaling pathways.
Nrf2/ARE Signaling Pathway
Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under conditions of oxidative stress, Parishin C promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol Extract of Maclura tricuspidata Fruit Protects SH-SY5Y Neuroblastoma Cells against H2O2-Induced Oxidative Damage via Inhibiting MAPK and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. scientificlabs.ie [scientificlabs.ie]
Unraveling Neuroprotection: A Comparative Analysis of Gastrodin and Parishins in Mitigating Memory Deficits
For researchers, scientists, and drug development professionals, the quest for effective nootropic agents has led to a deep dive into the therapeutic potential of natural compounds. Among these, constituents of the orchid Gastrodia elata, traditionally used in Eastern medicine, have shown significant promise. This guide provides a detailed comparison of the structure-activity relationships of gastrodin and a class of its derivatives, the Parishins, on their efficacy in ameliorating memory deficits, supported by experimental data and mechanistic insights.
Gastrodin, the primary bioactive component of Gastrodia elata, and its esterified derivatives, the Parishins, have demonstrated neuroprotective properties. However, emerging evidence suggests that the structural modifications inherent to Parishins confer a significantly higher potency in combating memory impairments. This guide will dissect these differences through a systematic review of preclinical studies, focusing on behavioral outcomes, electrophysiological measures, and underlying molecular pathways.
Comparative Efficacy in Animal Models of Memory Impairment
Studies utilizing rodent models of cognitive deficit, primarily induced by scopolamine (a muscarinic antagonist that impairs learning and memory), have consistently demonstrated the superior efficacy of Parishins over gastrodin.
Morris Water Maze Task
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory. In a key comparative study, the effects of gastrodin, Parishin (a mixture), and Parishin C were evaluated in scopolamine-treated rats. The results, summarized in the table below, highlight a clear distinction in their therapeutic potency.
| Compound | Dosage (mg/kg) | Effect on Spatial Learning and Memory |
| Gastrodin | 150 | No significant effect[1] |
| Parishin | 150 | Significant improvement (P<0.05)[1] |
| Parishin C | 15 | Significant improvement (P<0.05)[1] |
| Parishin C | 50 | Significant improvement (P<0.05)[1] |
Table 1: Comparative effects of Gastrodin and Parishins on scopolamine-induced memory deficits in the Morris water maze task.[1]
Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. In vivo LTP recordings in rats with scopolamine-induced synaptic deficits revealed a dose-dependent reversal by Parishins, with gastrodin showing only a modest effect at a high dose.
| Compound | Dosage (mg/kg) | Reversal of LTP Suppression |
| Gastrodin | 100 | Modest effect[1] |
| Parishin | 10, 30, 100 | Dose-dependent reversal[1] |
| Parishin C | 5, 10, 20 | Dose-dependent reversal[1] |
Table 2: Comparative effects of Gastrodin and Parishins on in vivo LTP in a scopolamine-induced deficit model.[1]
These findings strongly indicate that Parishin C is the most potent of the tested compounds in improving dementia-like symptoms induced by scopolamine.[1]
Structure-Activity Relationship: The Key to Enhanced Potency
The enhanced neuroprotective and cognitive-enhancing effects of Parishins can be attributed to their unique chemical structures. Parishins are esters of gastrodin with citric acid and other organic acids. This structural modification appears to be crucial for their increased bioactivity.
References
Comparative Analysis of the Anti-inflammatory Potential of Parishin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activities of Parishin A, B, and C, bioactive phenolic glycosides isolated from Gastrodia elata. While research has illuminated the therapeutic potential of these compounds, the extent of documented anti-inflammatory effects varies significantly among them. This document synthesizes the available experimental data, focusing on Parishin C, for which the most substantial evidence exists, and discusses the current knowledge on Parishin A and B.
Summary of Anti-inflammatory Activity
The current body of scientific literature extensively documents the anti-inflammatory properties of Parishin C. In contrast, specific data on the anti-inflammatory activities of Parishin A and Parishin B is limited, with research on these compounds focusing on other therapeutic areas. Unspecified "Parishin" has also been studied, demonstrating anti-inflammatory effects, though the exact isomer is not always identified.
Parishin C: A Potent Anti-inflammatory Agent
Parishin C has demonstrated significant anti-inflammatory and antioxidant effects in various studies.[1][2][3][4][5] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4][5] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Parishin C promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.[1][2][4]
Furthermore, Parishin C has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5] It also suppresses the nuclear translocation of the inflammatory regulatory factor NF-κB.[2]
Parishin (Unspecified)
Studies on "Parishin" without specifying the isomer have also reported notable anti-inflammatory effects.[1] This research highlights its potential in mitigating sepsis-induced intestinal injury by reducing systemic inflammatory cytokine levels.[1] The mechanism is suggested to involve the inhibition of NF-κB activation.[1]
Parishin A and B: A Research Gap
Current research on Parishin A primarily focuses on its antioxidant and lifespan-extending properties.[6] It is known to be metabolized into Parishin B and C in vivo.[6] There is a lack of specific studies evaluating its direct anti-inflammatory activity.
Similarly, the available literature on Parishin B centers on its anti-cancer properties, particularly in breast cancer, where it is shown to inhibit the TRIB3-AKT1 interaction.[7][8] Its potential as an anti-inflammatory agent remains largely unexplored.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the quantitative data available for the anti-inflammatory activity of Parishin C. No specific quantitative data for the anti-inflammatory effects of Parishin A and B were identified in the reviewed literature.
| Compound | Model/Assay | Key Inflammatory Markers | Dosage/Concentration | Observed Effect | Reference |
| Parishin C | MCAO rat model | TNF-α, IL-6, IL-1β (brain tissue) | 25, 50, 100 mg/kg (i.p.) | Dose-dependent decrease in pro-inflammatory cytokines. | [3] |
| Parishin C | LPS-stimulated BV2 microglia | NO, IL-6, IL-1β, TNF-α (mRNA levels) | Not specified | Inhibition of NO production and pro-inflammatory cytokine mRNA levels. | [2] |
| Parishin C | LPS-stimulated HT22 cells and BV2 microglia co-culture | IL-6, IL-1β, TNF-α (mRNA levels) | Not specified | Weakened anti-inflammatory effect after Nrf2 inhibition. | [5] |
Signaling Pathways
Parishin C: Nrf2 Signaling Pathway
Parishin C exerts its anti-inflammatory and antioxidant effects primarily through the activation of the Nrf2 signaling pathway. The diagram below illustrates this mechanism.
Caption: Parishin C activates the Nrf2 signaling pathway.
Experimental Protocols
In Vivo Model of Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol was used to assess the neuroprotective and anti-inflammatory effects of Parishin C in a model of ischemic stroke.[3]
-
Animals: Male Wistar rats were used.
-
Treatment: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, intraperitoneally) for 21 days.
-
MCAO Procedure: After the pretreatment period, rats were subjected to 2 hours of middle cerebral artery occlusion followed by 22 hours of reperfusion.
-
Assessment of Inflammation: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the brain tissue were measured using ELISA kits according to the manufacturer's instructions.
In Vitro Model of LPS-stimulated Microglia
This protocol was employed to investigate the anti-inflammatory effects of Parishin C on microglial cells.[2]
-
Cell Culture: BV2 microglial cells were cultured in appropriate media.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with or without the presence of Parishin C.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The level of NO in the culture supernatant was measured using the Griess reagent.
-
Pro-inflammatory Cytokine mRNA Expression: The mRNA levels of IL-6, IL-1β, and TNF-α were quantified using quantitative real-time PCR (qRT-PCR).
-
NF-κB Nuclear Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus was visualized and quantified using immunofluorescence staining.
-
Conclusion
The available scientific evidence strongly supports the anti-inflammatory activity of Parishin C, primarily mediated through the activation of the Nrf2 signaling pathway and inhibition of pro-inflammatory mediators. While "Parishin" (unspecified) has also shown anti-inflammatory potential, likely via NF-κB inhibition, there is a clear need for further research to specifically investigate and quantify the anti-inflammatory effects of Parishin A and Parishin B. Such studies are crucial to fully understand the therapeutic potential of this family of compounds and to enable a comprehensive comparative analysis. Future research should focus on head-to-head comparisons of Parishin A, B, and C in standardized in vitro and in vivo models of inflammation to elucidate their relative potencies and mechanisms of action.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parishin B blocking TRIB3-AKT1 interaction inhibits breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Parishin C and Standard Neuroprotective Agents in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Parishin C, a bioactive compound isolated from Gastrodia elata, against standard neuroprotective agents—Edaravone, Citicoline, Cerebrolysin, and Minocycline. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate an objective assessment of these compounds in the context of ischemic stroke research.
Quantitative Efficacy Comparison
The neuroprotective effects of Parishin C and standard agents have been evaluated in various preclinical models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rats. The following tables summarize the quantitative outcomes from these studies, focusing on key efficacy endpoints such as neurological deficit scores and infarct volume reduction.
Table 1: Comparison of Neuroprotective Efficacy in Rat MCAO Models
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result | Citation |
| Parishin C | 25, 50, 100 mg/kg/day for 21 days (pretreatment) | Intraperitoneal (i.p.) | Neurological Deficit Score | Dose-dependent decrease | [1] |
| 100 mg/kg/day for 21 days (pretreatment) | Intraperitoneal (i.p.) | Brain Water Content | Significant decrease | [1] | |
| Edaravone | 3 mg/kg | Intraperitoneal (i.p.) | Infarct Volume | Significant reduction | [2] |
| 10, 20, 30 mg/kg | Oral | Cerebral Infarction Area | Dose-dependent reduction | [3] | |
| Citicoline | 500 mg/kg | Intraperitoneal (i.p.) | Infarct Volume | Significant reduction in both permanent and transient MCAO | [4] |
| Cerebrolysin | 2.5, 5.0 ml/kg | Intravenous (i.v.) | Infarct Volume | Dose-dependent reduction | [5] |
| ≥ 2.5 ml/kg | Not specified | Neurological Outcome | Significant improvement | [6][7] | |
| Minocycline | 3, 10 mg/kg | Intravenous (i.v.) | Infarct Size Reduction | 42% and 56% reduction, respectively (at 4h post-TMCAO) | [8] |
| 3 mg/kg | Intravenous (i.v.) | Infarct Size Reduction | 34% reduction (at 5h post-TMCAO) | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the Middle Cerebral Artery Occlusion (MCAO) model, a standard preclinical model for inducing focal cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used method to induce focal cerebral ischemia in rodents that mimics human ischemic stroke involves the intraluminal suture method[9].
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, by intraperitoneal injection of xylazine (5 mg/kg) and ketamine (45 mg/kg)[10].
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA)[9][11].
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to restore blood flow[1]. Sham-operated animals undergo the same surgical procedure without the filament insertion[10].
Drug Administration Protocols
-
Parishin C: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, i.p.) for 21 consecutive days before being subjected to 2 hours of MCAO followed by 22 hours of reperfusion[1].
-
Edaravone: In one study, Edaravone (3 mg/kg) was administered intraperitoneally after 1 hour of ischemia[2]. In another, oral Edaravone (10, 20, and 30 mg/kg) was given 5 hours after the operation, twice a day for 7 days[3].
-
Citicoline: Citicoline (500 mg/kg) was administered intraperitoneally 15 minutes after the onset of ischemia and then daily for 14 days[12].
-
Cerebrolysin: Cerebrolysin (1.0, 2.5, or 5.0 ml/kg) was administered intravenously at 0, 2, 24, and 48 hours after the onset of MCAO[5].
-
Minocycline: Minocycline (3 mg/kg or 10 mg/kg) was administered intravenously at 4, 5, or 6 hours post-transient MCAO (90 minutes)[8].
Assessment of Neuroprotective Efficacy
-
Neurological Deficit Scoring: Neurological function is assessed using a scoring system. For example, a 5-point scale can be used where 0 indicates no neurological deficit, and higher scores indicate increasing severity of injury[1].
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains unstained (white). The infarct volume is then calculated as a percentage of the total brain volume[2].
-
Brain Water Content: The brain is removed and weighed (wet weight), then dried in an oven until a constant weight is achieved (dry weight). The brain water content is calculated as [(wet weight - dry weight) / wet weight] x 100%[1].
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Parishin C and the standard neuroprotective agents, as well as a generalized experimental workflow for preclinical evaluation.
Signaling Pathways
Caption: Proposed signaling pathway for Parishin C's neuroprotective effect.
Caption: Mechanisms of action for standard neuroprotective agents.
Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of neuroprotective agents.
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cerebrolysin dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Cerebrolysin dose-dependently improves neurological outcome in rats af" by Li Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
- 8. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Grouping and Experimental Protocol [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Citicoline for treatment of experimental focal ischemia: histologic and behavioral outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Parishin's Role in Mitigating Sepsis-Induced Intestinal Injury via the ACSL4/p-Smad3/PGC-1α Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Parishin's mechanism of action in protecting against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC-1α pathway.[1][2] The product's performance is objectively compared with alternative therapeutic agents, supported by experimental data from relevant preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to intestinal injury, a critical factor in the progression to multiple organ dysfunction syndrome.[1][3] Recent research has identified ferroptosis, an iron-dependent form of regulated cell death, as a key contributor to the pathogenesis of sepsis-induced intestinal injury.[1] Acyl-CoA synthetase long-chain family member 4 (ACSL4) has emerged as a crucial regulator of ferroptosis, making it a promising therapeutic target.[1]
A recent study has demonstrated that Parishin, a natural compound, can ameliorate sepsis-induced intestinal injury by downregulating ACSL4 expression.[1][2] This action, in turn, inhibits the phosphorylation of Smad3 (p-Smad3) and subsequently upregulates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis.[1] This guide delves into the experimental validation of this pathway and compares Parishin's efficacy with other compounds investigated for the treatment of sepsis-induced intestinal injury.
The ACSL4/p-Smad3/PGC-1α Signaling Pathway in Sepsis-Induced Intestinal Injury
The signaling cascade initiated by sepsis in intestinal cells involves the upregulation of ACSL4, which promotes ferroptosis and subsequent tissue damage. Increased ACSL4 expression leads to the phosphorylation of Smad3. Phosphorylated Smad3 acts as a transcriptional repressor of PGC-1α. The downregulation of PGC-1α impairs mitochondrial function, further exacerbating cellular damage. Parishin intervenes in this pathway by directly inhibiting ACSL4, thereby reversing the downstream effects and protecting the intestinal tissue.
References
- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Intestinal injury signaling pathway in sepsis [frontiersin.org]
A comparative review of the therapeutic potential of different Parishin compounds
For Researchers, Scientists, and Drug Development Professionals
Parishin compounds, a class of polyphenolic glucosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of three key parishin compounds: Parishin A, Parishin B, and Parishin C. Due to a lack of available research data, Parishin E is not included in this comparative review. The information presented herein is based on available preclinical data and aims to facilitate further research and drug development efforts.
Comparative Analysis of Therapeutic Potential
The therapeutic effects of Parishin A, B, and C span across neuroprotection, anti-inflammatory, antioxidant, and anti-cancer activities. A summary of their quantitative data is presented in Table 1, followed by detailed experimental protocols and the signaling pathways involved.
Data Presentation
Table 1: Comparative Quantitative Data for Parishin A, B, and C
| Compound | Therapeutic Area | Model System | Key Findings | IC50 / Effective Dose | Reference |
| Parishin A | Anticancer | Oral Squamous Carcinoma Cells (YD-10B, Ca9-22) | Inhibited cell viability, colony formation, migration, and invasion. | Significant reduction in viability at 20, 40, 60, and 80 μM | [1] |
| Neuroprotection | Rat Migraine Model | Co-administered with isorhynchophylline; pharmacokinetic and lipidomic analysis performed. | Not Applicable | ||
| Parishin B | Anticancer | Breast Cancer Cells (MDA-MB-231) | Inhibited proliferation and migration of breast cancer cells. | Data not available in abstract | [2] |
| Parishin C | Neuroprotection | Rat Model of Middle Cerebral Artery Occlusion (MCAO) | Reduced neurological deficit, brain water content, and infarct volume. | 25, 50, 100 mg/kg/day (i.p.) | [3] |
| Anti-inflammatory & Antioxidant | HT22 Hippocampal Neurons & BV2 Microglia | Attenuated oxidative stress and inflammation. | Data not available in abstract |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols cited in the studies of Parishin A, B, and C.
Parishin A: Anticancer Activity in Oral Squamous Cell Carcinoma
-
Cell Lines and Culture: Human oral squamous cell carcinoma (OSCC) lines, YD-10B and Ca9-22, were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified chamber with 5% CO2 at 37°C.
-
Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with varying concentrations of Parishin A (0, 10, 20, 40, 60, and 80 μM) for different time points (0, 24, 48, 72, and 96 h).
-
Colony Formation Assay: The ability of single cells to grow into colonies was evaluated in agarose gel.
-
Migration and Invasion Assays: Wound healing and Matrigel invasion assays were used to assess the migratory and invasive capabilities of the cancer cells.
-
Western Blotting: Protein expression levels of key molecules in the PI3K/AKT/mTOR signaling pathway and epithelial-mesenchymal transition (EMT) markers were examined.
Parishin B: Anti-Breast Cancer Activity
-
Cell Lines: The study utilized breast cancer cell lines, including MDA-MB-231.
-
High-Throughput Molecular Docking, CETSA, and CO-IP Assay: These methods were employed to screen for and confirm the interaction between Parishin B and its target protein, TRIB3.
-
Cytotoxicity and Proliferation Assays: CCK-8 assay, flow cytometry, and plate colony formation assays were used to assess the effect of Parishin B on breast cancer cell proliferation.
-
Transwell Assay: This assay was used to evaluate the migratory ability of the breast cancer cells.
-
In Vivo Lung Metastasis Model: The effect of Parishin B on breast cancer lung metastasis was evaluated in an in vivo mouse model.
Parishin C: Neuroprotective Effects in a Cerebral Ischemia Model
-
Animal Model: Male Wistar rats were subjected to 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.
-
Drug Administration: Rats were pretreated with Parishin C (25, 50, or 100 mg/kg/day, intraperitoneally) for 21 days before MCAO.
-
Neurological Deficit Scoring: Neurological function was assessed using a scoring system.
-
Brain Water Content and Infarct Volume: These were measured to determine the extent of brain injury.
-
Histopathology: Brain tissue was examined for pathological changes.
-
Oxidative Stress and Inflammation Markers: Levels of oxidative stress markers (e.g., SOD, MDA) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the brain tissue were evaluated using corresponding assay kits.
-
RT-qPCR: The expression of antioxidant and pro-inflammatory genes was measured.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by Parishin compounds is essential for targeted drug development. The following diagrams illustrate the known signaling pathways for Parishin A, B, and C.
Parishin A: Inhibition of the PI3K/Akt/mTOR Pathway in Oral Cancer
Parishin A has been shown to exert its anti-cancer effects in oral squamous cell carcinoma by inhibiting the PI3K/Akt/mTOR signaling pathway[1][4]. This pathway is crucial for cell proliferation, survival, and growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of porcine C-peptide after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Parishin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Parishin, a key bioactive compound with neuroprotective and antidepressant properties, is critical. This guide provides a comprehensive cross-validation of the two most common analytical methods employed for Parishin quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This comparison is based on a synthesis of performance data from various studies on Parishin and structurally related phenolic compounds.
Quantitative Performance Comparison
The selection of an analytical method hinges on a variety of performance parameters. The following table summarizes the key validation data for HPLC-DAD and UPLC-MS/MS in the context of quantifying compounds similar to Parishin.
| Performance Parameter | HPLC-DAD | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.995[1] | > 0.996[2] |
| Limit of Detection (LOD) | 0.006 - 0.046 µg/mL[1][3] | 0.02 - 18.2 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.020 - 0.14 µg/mL[1][3] | 0.007 ng/mL and higher[5] |
| Precision (RSD%) | < 2.3%[1] | < 8.6%[6] |
| Accuracy (Recovery %) | 97.3% - 106.4%[1] | 88.6% - 107.4%[2] |
| Analysis Time | Longer (minutes)[7] | Shorter (< 15 minutes)[7] |
| Selectivity | Moderate | High |
| Sensitivity | Good | Excellent[8] |
| Cost | Lower | Higher |
Note: The values presented are indicative and can vary based on the specific Parishin analogue, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the quantification of Parishin using HPLC-DAD and UPLC-MS/MS.
HPLC-DAD Method
-
Sample Preparation:
-
Extraction of Parishin from the sample matrix (e.g., plant material, plasma) using a suitable solvent such as methanol or ethyl acetate.
-
Filtration of the extract through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm).[9]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[1][3]
-
Flow Rate: Approximately 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[1]
-
Injection Volume: Typically 10-20 µL.[9]
-
-
Detection:
-
Diode-Array Detector (DAD) set to monitor at the maximum absorbance wavelength of Parishin (e.g., around 280 nm).[1]
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of Parishin standards. The concentration of Parishin in the samples is then determined from this curve.[1]
-
UPLC-MS/MS Method
-
Sample Preparation:
-
Similar to the HPLC method, involving solvent extraction and filtration. Protein precipitation may be required for biological samples.[10]
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile) phases is used.[2]
-
Flow Rate: Typically lower than HPLC, around 0.4 mL/min.[2]
-
Column Temperature: Controlled, for example, at 35°C.[2]
-
Injection Volume: Smaller injection volumes, often around 1 µL, are used.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Parishin and an internal standard.
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.
-
Visualizing the Processes
To better understand the workflows and the biological context of Parishin, the following diagrams have been generated.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Comparative Bioavailability of Different Parishin K Formulations
Introduction
Parishin K, a phenolic glucoside, is a subject of growing interest in pharmacological research. As with many natural compounds, its therapeutic efficacy is closely linked to its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action. The formulation of a drug plays a critical role in its bioavailability. While direct comparative studies on different formulations of this compound are not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for designing, conducting, and evaluating such studies. The methodologies and data presentation formats outlined here are based on established practices in pharmaceutical sciences and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Experimental Protocols for a Comparative Bioavailability Study
A well-designed comparative bioavailability study is essential to determine the pharmacokinetic profiles of different drug formulations. The following protocols are standard in the field and can be adapted for this compound.
1. Study Design
A randomized, crossover study design is typically employed for comparative bioavailability studies.[1] In this design, each subject serves as their own control, receiving each of the different formulations in a sequential manner with a washout period in between. This approach minimizes inter-subject variability.[1]
2. Subject Selection
Healthy adult volunteers, typically between the ages of 18 and 55, are recruited for these studies.[1] A thorough physical examination and laboratory tests are conducted to ensure the subjects are in good health. Exclusion criteria would include a history of gastrointestinal, hepatic, or renal disease, and the use of any medication that could interfere with the pharmacokinetics of this compound.
3. Drug Administration and Dosage
A single, fixed dose of each this compound formulation would be administered to the subjects after an overnight fast. The formulations to be compared could include a standard powder, a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS), and a nanoparticle formulation.
4. Blood Sampling
Blood samples are collected at predetermined time intervals to characterize the plasma concentration-time profile of this compound. A typical sampling schedule would be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
5. Bioanalytical Method
The concentration of this compound in the plasma samples would be determined using a validated high-performance liquid chromatography (HPLC) method. This method ensures sensitivity, specificity, and reproducibility in quantifying the drug.
6. Pharmacokinetic Analysis
The following key pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.[2][3]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[2][3]
-
AUC (Area Under the Curve): Represents the total exposure to the drug over time.[2] It is a measure of the extent of drug absorption.
These parameters are crucial for comparing the rate and extent of absorption of the different formulations.[4][5]
Data Presentation
The quantitative data from a comparative bioavailability study should be summarized in a clear and structured table to facilitate easy comparison. Below is a template table with hypothetical data for three different this compound formulations.
| Pharmacokinetic Parameter | Formulation A (Standard Powder) | Formulation B (Liposomal) | Formulation C (Nanoparticles) |
| Cmax (ng/mL) | 150 ± 35 | 280 ± 50 | 450 ± 65 |
| Tmax (hr) | 2.5 ± 0.8 | 1.5 ± 0.5 | 1.0 ± 0.3 |
| AUC₀-₂₄ (ng·hr/mL) | 980 ± 120 | 1850 ± 210 | 2900 ± 300 |
| Relative Bioavailability (%) | 100 (Reference) | 189 | 296 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated with the standard powder as the reference formulation.
Visualizations
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the typical workflow for a comparative bioavailability study of different this compound formulations.
References
A Head-to-Head Preclinical Comparison: Parishin K and Gastrodin in Neuroprotection
In the landscape of neuroprotective agent research, both Parishin K and Gastrodin, natural phenolic glucosides derived from the orchid Gastrodia elata, have garnered significant attention. This guide offers a comprehensive head-to-head comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this analysis synthesizes existing data to provide an objective overview of their respective neuroprotective, anti-inflammatory, and antioxidant properties.
Summary of Preclinical Efficacy
The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative look at the efficacy of Parishin derivatives (as a proxy for this compound) and Gastrodin in models of neurological disorders.
Table 1: Neuroprotective Effects in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Parishin C | Rat (MCAO) | 25, 50, 100 mg/kg/day, i.p. for 21 days | Dose-dependently decreased neurological deficit scores and reduced brain water content. | [1] |
| Gastrodin | Rat (tMCAO) | 40 mg/kg, i.p. | Reduced mean infarct volume to 30.1 ± 5.9% of the MCAO control. | [2] |
| Gastrodin | Mice (pMCAO) | Not specified | Significantly improved neural function, reduced infarct volume and apoptosis. | [3] |
Table 2: Effects on Alzheimer's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| Parishin A | N2AAPP cells & WT mice (Aβ injection) | 40µM (in vitro) | Significantly decreased PS1 expression. Improved learning and memory in mice. | [2] |
| Gastrodin | Tg2576 mice | Not specified | Reduced neuroinflammation and Aβ deposition, improving memory function. | [1] |
| Gastrodin | APP/PS1 mice | Not specified | Reduced Aβ40 and Aβ42 accumulation and enhanced P-gp expression in a dose-dependent manner. | [4] |
Table 3: Efficacy in Parkinson's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| Gastrodin | MPTP mouse model | Not specified | Ameliorated bradykinesia and motor impairment; prevented dopamine depletion. | [5][6] |
| Gastrodin | SH-SY5Y cells (MPP+) & MPTP mouse model | Dose-dependent | Protected dopaminergic neurons, regulated Bax/Bcl-2, and caspase-3. | [5][6] |
Table 4: Antioxidant and Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| Parishin C | Rat (MCAO) | Suppressed oxidative stress and the release of pro-inflammatory factors (TNF-α, IL-6, IL-1β). | [1] |
| Parishin C | HT22 and BV2 cells (LPS-stimulated) | Inhibited ROS and peroxide levels; increased antioxidant factors via the Nrf2 signaling pathway. | [7] |
| Gastrodin | Various neurological disorder models | Exerts antioxidant effects by activating Nrf2 and anti-inflammatory effects by inhibiting microglia and astrocyte activation and downregulating pro-inflammatory cytokines. | [8][9] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This model is a standard method to mimic focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane or chloral hydrate).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament suture (tip coated with poly-L-lysine) into the ICA via the ECA stump.
-
Advance the filament to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
-
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and assessment of brain water content.[1][2][3]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
This neurotoxin-induced model replicates the loss of dopaminergic neurons seen in Parkinson's disease.
-
Animal Model: C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
Procedure:
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal (i.p.) injection.
-
Injections are typically given multiple times over a period (e.g., once daily for 5 consecutive days).
-
-
Outcome Measures: Behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and bradykinesia. Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss. Measurement of dopamine and its metabolites in the striatum using HPLC.[5][6]
In Vitro Oxidative Stress and Neuroinflammation Models
-
Cell Lines: SH-SY5Y human neuroblastoma cells, HT22 mouse hippocampal neurons, and BV2 mouse microglial cells are commonly used.
-
Induction of Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
Induction of Inflammation: Microglial cells (BV2) are stimulated with lipopolysaccharide (LPS).
-
Outcome Measures: Cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS) production, quantification of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR, and Western blot analysis of key signaling proteins.[5][7]
Signaling Pathways and Mechanisms of Action
dot
Caption: Gastrodin's multifaceted neuroprotective effects.
dot
Caption: Parishin C's antioxidant and anti-inflammatory pathways.
dot
Caption: Workflow for preclinical stroke model experiments.
Conclusion
Both Gastrodin and Parishin derivatives (A and C) demonstrate significant neuroprotective potential in preclinical models of major neurological disorders. Gastrodin has been more extensively studied, with a well-documented multi-target mechanism involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. Parishin C also exhibits potent antioxidant and anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway. Parishin A shows promise in Alzheimer's models by modulating autophagy.
While the lack of specific data on this compound prevents a direct comparison, the available evidence on its chemical relatives suggests that the Parishin family of compounds holds considerable therapeutic promise. Further head-to-head comparative studies are warranted to delineate the specific advantages and mechanisms of each compound, which will be crucial for guiding future drug development efforts in the field of neuroprotection.
References
- 1. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Alzheimer's disease: Definition, natural history, and diagnostic criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical models of stroke in aged animals with or without comorbidities: role of neuroinflammation | Semantic Scholar [semanticscholar.org]
- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A-Isorhynchophylline in Rat Migraine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
Safety Operating Guide
Navigating Chemical Disposal: Procedures for "Parishin" Compounds and General Laboratory Guidance
A specific Safety Data Sheet (SDS) or disposal protocol for a compound explicitly named "Parishin K" could not be located in the available resources. It is possible that "this compound" is a typographical error or a less common nomenclature. However, detailed information was found for the closely related compound "Parishin C" and for "Premium Paraffin," which bears a phonetic resemblance. This guide provides the essential safety and disposal information for these substances and offers a general framework for the proper disposal of laboratory chemicals, aimed at researchers, scientists, and drug development professionals.
For any chemical, the primary source of safety and disposal information is its Safety Data Sheet (SDS). Laboratories are required to maintain an SDS for every chemical they use. In the absence of an SDS for "this compound," it is crucial to treat it as a hazardous substance and follow stringent safety protocols.
Disposal and Safety Information for Related Compounds
Below are the summarized safety and disposal data for Parishin C and Premium Paraffin. This information should be used as a reference and not as a direct substitute for an SDS specific to the chemical .
Table 1: Quantitative Data for Parishin C
| Parameter | Value | Reference |
| CAS Number | 174972-80-6 | [1] |
| Molecular Formula | C32H40O19 | [1] |
| Molecular Weight | 728.65 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Table 2: Quantitative Data for Premium Paraffin
| Parameter | Value | Reference |
| Hazard Statements | H226, H304, H315, H411 | [2] |
| Signal Word | Danger | [2] |
| Composition | Kerosine (petroleum), sweetened (60-95%) | [2] |
| Aromatic hydrocarbons (10-30%) | [2] |
General Chemical Disposal Workflow
The following diagram outlines a general, step-by-step procedure for the safe disposal of laboratory chemicals. This workflow should be adapted to comply with the specific regulations of your institution and region.
Detailed Disposal Procedures
In the absence of specific instructions for "this compound," the following general protocols, derived from hazardous waste disposal guidelines, should be followed.
1. Identification and Labeling:
-
Assume the unknown "this compound" is hazardous.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[3] Do not use abbreviations.[3]
-
The label should also include the date of accumulation and the primary hazards (e.g., flammable, corrosive, toxic).
2. Segregation and Storage:
-
Segregate chemical waste based on compatibility to prevent dangerous reactions.[3][4] For instance, store flammable liquids separately from oxidizers.
-
Waste containers must be in good condition, with no leaks or cracks, and kept closed except when adding waste.[3]
-
Store waste in a designated, well-ventilated secondary containment area.[3]
3. Container Selection:
-
Use containers that are compatible with the chemical waste they hold.[3] For example, do not store corrosive materials in metal cans.
-
Ensure the container is robust and leak-proof.
4. Disposal of Empty Containers:
-
Empty chemical containers should be triple-rinsed with an appropriate solvent.[3]
-
The rinsate from a container that held a toxic chemical must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[3] Deface the original label before disposal.[4]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Never dispose of hazardous chemicals down the drain.[3]
Experimental Protocols for Safe Handling
While no specific experimental protocols for "this compound" were found, general safe handling procedures for laboratory chemicals are well-established.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5] For volatile substances, work in a chemical fume hood.
Engineering Controls:
-
Use adequate ventilation, such as a chemical fume hood, especially when working with volatile or powdered chemicals.[5]
Safe Handling Practices:
-
Avoid direct contact with chemicals.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling any chemical.[5]
-
Transport chemicals in secondary containers to prevent spills.[6]
By adhering to these general guidelines and treating any unknown substance with caution, laboratories can ensure a safe environment for their personnel and remain in compliance with regulatory standards. For definitive guidance, obtaining the correct Safety Data Sheet for the specific chemical being used is paramount.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. objects.eanixter.com [objects.eanixter.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. youtube.com [youtube.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
Essential Safety and Handling Guide for Potassium Permanganate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling potassium permanganate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Potassium permanganate is a strong oxidizing agent and can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1][2] It is harmful if swallowed and suspected of damaging the unborn child.[2][3] Due to its reactivity, it may intensify fires and can ignite combustible materials.[1][4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling potassium permanganate to prevent exposure.[5] The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or rubber gloves are recommended to prevent skin contact.[6][7] Inspect gloves for any signs of degradation or punctures before use. |
| Eyes | Safety goggles and face shield | Chemical splash goggles are required to protect against splashes.[1][6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1] |
| Body | Lab coat or chemical-resistant apron | A lab coat or apron should be worn to protect against contamination of personal clothing.[5][6] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when dust is generated or when working in poorly ventilated areas.[1][8] The specific type of respirator will depend on the potential exposure levels. |
Operational Plan: Handling and Storage
Handling:
-
Always handle potassium permanganate in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Do not eat, drink, or smoke in areas where potassium permanganate is handled or stored.[1][9]
Storage:
-
Store away from incompatible materials such as combustible materials, reducing agents, strong acids, and organic materials.[4][5][9]
-
Containers should be clearly labeled with hazard warnings.[5]
Disposal Plan
Proper disposal of potassium permanganate and contaminated materials is crucial to prevent environmental harm.
Waste Collection:
-
Collect waste potassium permanganate and any contaminated materials in a designated, labeled, and sealed container.
-
Never return spilled or unused material to the original container.[10]
Disposal Procedure:
-
Spills: In case of a spill, evacuate the area.[1] Cover the spill with a non-combustible absorbent material like dry lime, sand, or soda ash.[1] Place the collected material into a covered container for disposal.[1]
-
Unused Product: Unused potassium permanganate should be disposed of as hazardous waste.[1]
-
Aqueous Solutions: For small quantities of dilute solutions, it may be permissible to flush them down the drain with a large amount of water, but always check with local regulations first.[11] For larger quantities or more concentrated solutions, they should be treated as hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Always follow all federal, state, and local regulations for hazardous waste disposal.[10]
Experimental Protocol: Redox Titration with Potassium Permanganate
This protocol outlines the standardization of a potassium permanganate solution using sodium oxalate, a common redox titration experiment.
Materials:
-
Potassium permanganate (KMnO₄) solution of unknown concentration
-
Standard sodium oxalate (Na₂C₂O₄) solution of known concentration
-
Sulfuric acid (H₂SO₄), 6 M
-
Distilled water
-
Buret, pipette, Erlenmeyer flasks, and a hot plate
Procedure:
-
Rinse a clean buret with a small amount of the potassium permanganate solution and then fill the buret with the solution. Record the initial volume.
-
Pipette a known volume of the standard sodium oxalate solution into an Erlenmeyer flask.
-
Add approximately 20 mL of 6 M sulfuric acid to the flask to create an acidic environment.[12]
-
Gently heat the oxalic acid solution to about 85°C. Do not boil.[12]
-
Titrate the hot oxalic acid solution with the potassium permanganate solution. Add the permanganate solution drop by drop, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts.
-
The endpoint is reached when a faint, persistent pink color remains for about 30 seconds after swirling. This indicates that all the oxalate has reacted.[12]
-
Record the final volume of the potassium permanganate solution.
-
Repeat the titration at least two more times to ensure accuracy.
-
Calculate the concentration of the potassium permanganate solution using the stoichiometry of the balanced redox reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Signaling Pathway
Manganese (Mn), the metallic component of potassium permanganate, can induce neurotoxicity by affecting various signaling pathways. The following diagram illustrates a simplified representation of some of the signaling pathways involved in manganese-induced cellular responses.[13][14][15]
Caption: Simplified signaling pathways affected by manganese.
References
- 1. nj.gov [nj.gov]
- 2. valudor.com [valudor.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. prochemonline.com [prochemonline.com]
- 8. alphatecsystems.com [alphatecsystems.com]
- 9. chemos.de [chemos.de]
- 10. accomn.com [accomn.com]
- 11. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
